molecular formula C10H14N2 B2356850 (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine CAS No. 1060806-20-3

(1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine

Número de catálogo: B2356850
Número CAS: 1060806-20-3
Peso molecular: 162.236
Clave InChI: YGKDNTMGHNAFRS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-(6-Methylpyridin-2-yl)cyclopropyl)methanamine (CAS 1060806-20-3) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C10H14N2 and a molecular weight of 162.2 g/mol, features a cyclopropane ring substituted with an aminomethyl group and a 6-methylpyridin-2-yl group . Its specific structure makes it a valuable intermediate in the discovery and synthesis of novel therapeutic agents. Current research highlights the application of this scaffold and its isomers in the development of potent and selective PDE10A (Phosphodiesterase 10A) inhibitors . PDE10A is an important regulator of striatal signaling in the brain, and its inhibition represents a promising, novel mechanism for the treatment of psychiatric and neurological disorders such as schizophrenia . As a key synthetic intermediate, this amine is used by researchers to construct more complex molecules aimed at modulating this biological target. The compound is provided for Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

[1-(6-methylpyridin-2-yl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-3-2-4-9(12-8)10(7-11)5-6-10/h2-4H,5-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKDNTMGHNAFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Nomenclature, Properties, and Synthesis of (1-(6-Methylpyridin-2-yl)cyclopropyl)methanamine

Abstract

This technical guide provides a comprehensive analysis of the molecule (1-(6-Methylpyridin-2-yl)cyclopropyl)methanamine, a compound of interest for researchers in medicinal chemistry and drug development. The document begins with a systematic deconstruction of its International Union of Pure and Applied Chemistry (IUPAC) name to establish a clear understanding of its structure. Subsequent sections detail its physicochemical properties, a plausible and referenced synthetic pathway, and discuss its potential therapeutic applications based on its key structural motifs: the cyclopropylamine and the methylpyridine moieties. This guide is intended for scientists and professionals seeking a detailed, authoritative overview of this specific chemical entity.

Systematic IUPAC Nomenclature Deconstruction

The name (1-(6-Methylpyridin-2-yl)cyclopropyl)methanamine precisely defines the molecule's two-dimensional structure according to a hierarchical set of rules. Understanding this nomenclature is fundamental to its identity in chemical literature and databases.

The name is broken down as follows:

  • Parent Hydride: The principal functional group is the primary amine (-NH₂). The longest carbon chain attached to this amine contains only one carbon atom. Therefore, the parent name is methanamine .[1][2]

  • Principal Substituent: This methanamine is substituted on its carbon atom by a cyclopropyl group. This gives the base name cyclopropylmethanamine .

  • Locants and Complex Substituents: The cyclopropyl ring itself is further substituted. To define the attachment points, we number the atoms.

    • The carbon of the cyclopropyl ring attached to the parent methanamine group is designated as position 1 .

    • This results in the name (1-Substituted-cyclopropyl)methanamine . The parentheses are used because the substituent on the cyclopropyl ring is complex.

  • The Complex Substituent: The substituent at position 1 of the cyclopropyl ring is a 6-Methylpyridin-2-yl group.

    • Pyridine: This is the six-membered aromatic heterocycle containing one nitrogen atom.

    • -yl: This suffix indicates it is a substituent attached to the cyclopropyl ring.

    • Locants on the Pyridine Ring: The pyridine ring is numbered starting with the nitrogen as position 1. The attachment point to the cyclopropyl ring is at position 2 . There is a methyl group (-CH₃) at position 6 .

    • This sub-structure is therefore named (6-Methylpyridin-2-yl) .

Assembling these components logically yields the full, unambiguous IUPAC name: (1-(6-Methylpyridin-2-yl)cyclopropyl)methanamine .

Visualization of IUPAC Nomenclature

The following diagram illustrates the molecular structure with IUPAC numbering to clarify the name's derivation.

Caption: Molecular structure and IUPAC numbering scheme.

Physicochemical and Structural Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for planning experimental work. While extensive experimental data for this specific molecule is not widely published, key properties can be reliably predicted or are available from chemical suppliers.

PropertyValueSource
CAS Number 1060806-20-3[3]
Molecular Formula C₁₀H₁₄N₂[3]
Molecular Weight 162.23 g/mol [3]
InChI Key YGKDNTMGHNAFRS-UHFFFAOYSA-N[3]
Predicted XlogP 1.3 - 1.8Computational Est.
Predicted pKa (Amine) 9.0 - 9.5Computational Est.
Physical Form Liquid (Predicted)[4] (Isomer data)
Boiling Point Not determined-

Proposed Synthesis Pathway

There are numerous advanced methods for the synthesis of substituted cyclopropylamines.[5] A robust and plausible route to synthesize (1-(6-Methylpyridin-2-yl)cyclopropyl)methanamine involves the reductive amination of a corresponding cyclopropyl ketone intermediate. This approach leverages commercially available starting materials and well-established reaction mechanisms.

The key steps are:

  • Kulinkovich-type Reaction: Synthesis of the 1-(6-methylpyridin-2-yl)cyclopropan-1-ol intermediate from a suitable ester (e.g., methyl 6-methylpicolinate) and a Grignard reagent in the presence of a titanium catalyst. This reaction is a powerful method for creating substituted cyclopropanols.

  • Oxidation: Oxidation of the cyclopropanol to the corresponding ketone, 1-(6-methylpyridin-2-yl)cyclopropan-1-one, using a mild oxidizing agent like Dess-Martin periodinane or Swern oxidation.

  • Reductive Amination: Conversion of the ketone to the target primary amine. This can be achieved in a one-pot reaction using ammonia (or a source like ammonium acetate) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Visualization of Synthesis Workflow

Synthesis_Workflow start Methyl 6-methylpicolinate (Starting Material) intermediate1 1-(6-methylpyridin-2-yl)cyclopropan-1-ol (Intermediate) start->intermediate1 1. EtMgBr, Ti(O-i-Pr)₄ (Kulinkovich Reaction) intermediate2 1-(6-methylpyridin-2-yl)cyclopropan-1-one (Ketone Intermediate) intermediate1->intermediate2 2. Dess-Martin Periodinane (Oxidation) product (1-(6-Methylpyridin-2-yl)cyclopropyl)methanamine (Final Product) intermediate2->product 3. NH₃, NaBH₃CN (Reductive Amination)

Caption: Proposed three-step synthesis workflow.

Experimental Protocol: Reductive Amination (Step 3)

This protocol is a representative example based on established literature procedures and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 1-(6-methylpyridin-2-yl)cyclopropan-1-one (1.0 eq) in anhydrous methanol (0.2 M), add ammonium acetate (10 eq).

  • Stirring: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction vessel to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench carefully by the slow addition of 1M HCl until the solution is acidic (pH ~2) to destroy excess reducing agent. Basify the solution with 6M NaOH to pH >11.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the final product.[6]

Significance and Potential Applications in Drug Development

The (1-(6-Methylpyridin-2-yl)cyclopropyl)methanamine scaffold contains two key pharmacophores that suggest significant potential in drug discovery.

The Cyclopropylamine Moiety

The cyclopropylamine group is a "privileged" structural motif in medicinal chemistry.[7] Its unique properties stem from the high strain of the three-membered ring, which enhances reactivity and imparts conformational rigidity.[8]

  • Enzyme Inhibition: Cyclopropylamines are well-known mechanism-based inhibitors of flavin-dependent enzymes like Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1).[6] The ring strain facilitates oxidative ring-opening, leading to the formation of a covalent adduct with the enzyme's FAD cofactor, causing irreversible inhibition. This mechanism is central to the action of the antidepressant drug tranylcypromine.[6]

  • Metabolic Stability: The cyclopropyl group can enhance a drug candidate's metabolic profile. The high C-H bond dissociation energy makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase a drug's half-life.[9]

  • Receptor Binding: The rigid structure of the cyclopropyl ring can lock a molecule into a specific conformation that is optimal for binding to a biological target, potentially increasing potency and selectivity.[7]

The Methylpyridine Moiety

The pyridine ring is one of the most common nitrogen-containing heterocycles found in FDA-approved drugs.

  • Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for anchoring a drug to its protein target.

  • Solubility and PK Properties: The pyridine ring can improve the aqueous solubility and overall pharmacokinetic profile of a molecule.

  • Scaffold for SAR: The pyridine ring offers multiple positions (in this case, positions 3, 4, and 5) for further chemical modification, allowing for systematic Structure-Activity Relationship (SAR) studies to optimize a lead compound.

Given these features, (1-(6-Methylpyridin-2-yl)cyclopropyl)methanamine and its derivatives are promising candidates for development as inhibitors of enzymes like LSD1 (for oncology applications) or MAO (for neurological disorders), or as ligands for other receptors where the specific three-dimensional arrangement of the amine and aromatic ring is beneficial.

Conclusion

(1-(6-Methylpyridin-2-yl)cyclopropyl)methanamine is a structurally interesting molecule whose IUPAC name is derived from a clear, rule-based system. Its synthesis is achievable through established organic chemistry methodologies. The combination of the metabolically robust, conformationally rigid cyclopropylamine pharmacophore with the versatile methylpyridine ring makes this compound and its analogues a valuable scaffold for exploration in modern drug discovery programs. This guide serves as a foundational technical resource for researchers investigating this and related chemical structures.

References

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved from [Link]

  • Tantak, M. P., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Faler, C. A., Cao, B., & Joullié, M. M. (2006). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. HETEROCYCLES, 67(2), 519. Retrieved from [Link]

  • CK-12 Foundation. (2026). Nomenclature of Amines. Retrieved from [Link]

  • OpenStax. (2023). 24.1 Naming Amines - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nomenclature of Amines. Retrieved from [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Gelin, M., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Retrieved from [Link]

  • Zhang, D., et al. (2016). General and cost-effective synthesis of 1-heteroaryl/arylcycloalkylamines and their broad applications. Tetrahedron, 72. Retrieved from [Link]

  • Kasparyan, A., et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. Retrieved from [Link]

Sources

In Silico Modeling of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper provides an in-depth technical guide for the in silico modeling of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine, a known inhibitor of Lysine-Specific Demethylase 1 (LSD1), a promising therapeutic target in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of modern computational techniques to investigate the molecule's mechanism of action, predict its pharmacokinetic properties, and guide the design of novel, more potent analogs. We will delve into the rationale behind selecting specific modeling strategies, provide detailed, step-by-step protocols for their implementation, and discuss the interpretation of the resulting data. The methodologies covered include ligand and protein preparation, pharmacophore modeling, molecular docking, molecular dynamics simulations, and ADMET prediction.

Introduction: The Therapeutic Potential of Targeting LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Its enzymatic activity is crucial for maintaining cellular homeostasis, and its dysregulation has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer. The overexpression of LSD1 in tumor cells often leads to the silencing of tumor suppressor genes, promoting cell proliferation, and inhibiting differentiation. Consequently, the development of small molecule inhibitors targeting LSD1 has emerged as a promising therapeutic strategy in oncology.

(1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine belongs to the class of cyclopropylamine-based LSD1 inhibitors. These compounds act as mechanism-based inhibitors, forming a covalent adduct with the FAD cofactor in the active site of LSD1, leading to its irreversible inactivation. Understanding the intricate molecular interactions that govern the binding and inhibitory activity of this class of compounds is paramount for the rational design of next-generation LSD1 inhibitors with improved potency, selectivity, and pharmacokinetic profiles. In silico modeling techniques offer a powerful and resource-effective approach to achieve this understanding.

This guide will utilize (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine as a case study to illustrate a comprehensive in silico workflow, from initial target and ligand preparation to advanced molecular simulations and property predictions.

Foundational Steps: Preparing the Molecular Canvas

The accuracy and reliability of any in silico modeling study are fundamentally dependent on the quality of the input structures. This section outlines the critical first steps of preparing the target protein (LSD1) and the ligand of interest.

Target Selection and Preparation

A crucial prerequisite for structure-based drug design is a high-resolution 3D structure of the target protein. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures. For our study of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine, a cyclopropylamine derivative, the crystal structure of human LSD1-CoREST in complex with a tranylcypromine derivative (PDB ID: 2DW4) is an excellent choice. This structure provides a relevant template as it contains a covalently bound cyclopropylamine inhibitor, offering insights into the key interactions within the active site.

Experimental Protocol: Protein Preparation

  • Download the PDB File: Obtain the coordinate file for PDB ID: 2DW4 from the RCSB PDB database ([Link]).

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any non-interacting ions. The co-crystallized ligand should also be removed to prepare the binding site for docking. The FAD cofactor, however, is essential for LSD1's activity and the mechanism of inhibition of cyclopropylamines and must be retained.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) based on the physiological pH (typically ~7.4). This can be accomplished using tools like the Protein Preparation Wizard in Schrödinger Maestro, H++ web server, or the PDB2PQR server.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. The backbone atoms should be constrained to preserve the overall fold, while allowing side chains to relax.

Ligand Preparation

A high-quality 3D structure of the ligand, (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine, is equally important.

Experimental Protocol: Ligand Preparation

  • Obtain the 2D Structure: The chemical structure can be drawn using a chemical sketcher like ChemDraw or obtained from a database such as PubChem. The canonical SMILES representation is C1CC1(CN)C2=NC=CC=C2C.

  • Generate a 3D Conformer: Convert the 2D structure into a 3D conformer. The PubChem entry for this molecule (CID 155553958) provides a pre-computed 3D conformer that can be downloaded in SDF format.

  • Ligand Protonation and Tautomerization: Determine the most likely protonation state and tautomeric form of the ligand at physiological pH. For (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine, the primary amine is expected to be protonated.

  • Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., OPLS, MMFF94) to obtain a low-energy conformation.

Ligand-Based Drug Design: Unveiling the Pharmacophore

When a reliable 3D structure of the target is available, ligand-based methods can still provide valuable insights, especially for understanding the key chemical features required for biological activity. Pharmacophore modeling is a powerful technique in this regard.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative ionizable centers.

Based on the structure of known cyclopropylamine-based LSD1 inhibitors, a common pharmacophore hypothesis can be derived. This hypothesis will guide the interpretation of docking results and the design of new molecules.

Key Pharmacophoric Features for Cyclopropylamine-Based LSD1 Inhibitors:

  • A Positive Ionizable (PI) feature: Corresponding to the protonated primary or secondary amine of the cyclopropylamine moiety, which is crucial for the interaction with the FAD cofactor.

  • A Hydrophobic (H) feature: The cyclopropyl ring itself contributes to hydrophobic interactions within the active site.

  • An Aromatic Ring (AR) feature: The pyridine ring, which can engage in pi-pi stacking or other interactions with aromatic residues in the binding pocket.

  • A Hydrogen Bond Acceptor (A) feature: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

Caption: A representative pharmacophore model for cyclopropylamine-based LSD1 inhibitors.

Structure-Based Drug Design: Docking and Dynamics

With the prepared protein and ligand structures, we can now proceed to structure-based design methods to predict the binding mode and affinity of our target molecule.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

Experimental Protocol: Molecular Docking

  • Define the Binding Site: The binding site is defined as a grid box centered on the location of the co-crystallized ligand in the PDB structure (2DW4). The size of the grid should be sufficient to encompass the entire active site and allow for rotational and translational freedom of the ligand.

  • Ligand Docking: Use a docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD to dock the prepared 3D structure of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine into the defined binding site of LSD1. It is advisable to generate multiple binding poses (e.g., 10-20) to explore different possible orientations.

  • Pose Analysis and Scoring: Analyze the predicted binding poses. The docking program will provide a scoring function to rank the poses, with lower scores generally indicating more favorable binding. Examine the top-ranked poses for key interactions with the active site residues, such as:

    • Hydrogen bonds between the ligand and protein.

    • Hydrophobic interactions.

    • Pi-pi stacking interactions with aromatic residues.

    • The proximity of the cyclopropylamine moiety to the FAD cofactor, which is essential for the covalent inhibition mechanism.

Expected Interactions: Based on the structure of other cyclopropylamine inhibitors, we anticipate that the protonated amine will form a crucial interaction with the FAD cofactor. The pyridine ring is likely to be oriented towards a hydrophobic pocket, potentially forming interactions with residues like Tyr761.

Caption: A streamlined workflow for molecular docking.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to observe the behavior of the complex over time. MD simulations can provide valuable information about the stability of the binding pose, the flexibility of the protein and ligand, and the role of water molecules in the binding site.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Start with the best-ranked docked pose of the (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine-LSD1 complex.

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.

  • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Equilibration: Perform a series of equilibration steps to allow the system to relax and reach a stable temperature and pressure. This typically involves an initial energy minimization, followed by a short period of NVT (constant number of particles, volume, and temperature) simulation, and then a longer period of NPT (constant number of particles, pressure, and temperature) simulation.

  • Production Run: Once the system is equilibrated, run a production MD simulation for a significant length of time (e.g., 100 nanoseconds or more) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess:

    • Root Mean Square Deviation (RMSD): To evaluate the stability of the protein backbone and the ligand's binding pose over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.

    • Binding Free Energy Calculations: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

Predicting Pharmacokinetic Properties: In Silico ADMET

The success of a drug candidate depends not only on its potency but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools can provide early-stage insights into the potential liabilities of a molecule, helping to prioritize candidates for further development.

We will use two freely accessible web-based tools, SwissADME and pkCSM, to predict the ADMET profile of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine.

Experimental Protocol: ADMET Prediction

  • Input the Molecule: Submit the SMILES string of the molecule (C1CC1(CN)C2=NC=CC=C2C) to the SwissADME ([Link]) and pkCSM ([Link]) web servers.

  • Analyze the Predictions: The servers will provide predictions for a wide range of ADMET properties. Key parameters to consider are summarized in the table below.

Table 1: Predicted ADMET Properties for (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine

PropertySwissADME PredictionpkCSM PredictionInterpretation
Physicochemical Properties
Molecular Weight162.23 g/mol 162.23 g/mol Within Lipinski's rule of five (<500)
LogP (o/w)1.451.52Optimal for oral absorption
Water SolubilitySoluble-1.8 log(mol/L)Good aqueous solubility
Pharmacokinetics
GI AbsorptionHigh93.5%Likely to be well-absorbed from the gut
BBB PermeantNoYes (-0.8 logBB)Conflicting predictions warrant further investigation
CYP2D6 InhibitorNoNoLow risk of drug-drug interactions via this pathway
CYP3A4 InhibitorNoNoLow risk of drug-drug interactions via this pathway
Drug-Likeness
Lipinski's RuleYes (0 violations)N/AFavorable drug-like properties
Bioavailability Score0.55N/AGood probability of oral bioavailability
Toxicity
AMES ToxicityN/ANon-mutagenicLow risk of mutagenicity
hERG I InhibitorN/ANoLow risk of cardiotoxicity

Interpretation of ADMET Results: The in silico predictions suggest that (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine has a favorable ADMET profile. It adheres to Lipinski's rule of five, is predicted to have good gastrointestinal absorption and solubility, and a low potential for common drug-drug interactions and toxicity. The conflicting predictions for Blood-Brain Barrier (BBB) permeability highlight the importance of using multiple prediction tools and underscore that in silico predictions should be used as a guide for experimental validation.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. For a series of analogs of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine, a QSAR model could be developed to predict the LSD1 inhibitory activity of new, unsynthesized compounds.

Conceptual QSAR Workflow:

  • Data Collection: Gather a dataset of cyclopropylamine derivatives with experimentally determined LSD1 inhibitory activities (e.g., IC50 values).

  • Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its chemical structure (e.g., physicochemical properties, topological indices, 3D descriptors).

  • Model Building: Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

  • Model Validation: Rigorously validate the QSAR model using internal and external validation techniques to ensure its predictive power.

  • Prediction: Use the validated QSAR model to predict the activity of new, designed molecules.

A well-validated QSAR model can significantly accelerate the lead optimization process by prioritizing the synthesis of compounds with the highest predicted potency.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the in silico modeling workflow for (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine, a promising LSD1 inhibitor. By integrating a suite of computational techniques, from pharmacophore modeling and molecular docking to molecular dynamics simulations and ADMET prediction, researchers can gain deep insights into the molecular basis of its inhibitory activity and predict its drug-like properties.

The methodologies outlined herein are not only applicable to the specific molecule of interest but also serve as a general framework for the in silico investigation of other small molecule drug candidates. The continuous advancements in computational power and algorithm development will further enhance the predictive accuracy and utility of these methods in the future.

The ultimate goal of in silico modeling is to accelerate the drug discovery pipeline by providing a rational basis for the design of more effective and safer medicines. The insights gained from the computational studies described in this guide can be used to design novel cyclopropylamine-based LSD1 inhibitors with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of new cancer therapies.

References

  • RCSB Protein Data Bank. (n.d.). PDB ID: 2DW4. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 155553958. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Zhou, C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLoS ONE 12(2): e0170301. [Link]

  • Vianello, P., et al. (2014). Synthesis, biological activity, and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. Journal of Medicinal Chemistry, 57(15), 6611-6623. [Link]

  • Mimasu, S., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(29), 6494-6503. [Link]

In-Depth Technical Guide to the Solubility Characterization of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Aqueous solubility is a critical, often rate-limiting, physicochemical parameter in drug discovery and development.[1][2][3][4] It directly influences a compound's dissolution, absorption, and subsequent bioavailability, ultimately dictating its therapeutic efficacy and formulation strategy.[3][5] This guide provides a comprehensive framework for the in-depth solubility characterization of the novel chemical entity (NCE), (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine. We will explore the theoretical underpinnings of its solubility based on its structure, detail rigorous experimental protocols for both thermodynamic and kinetic solubility assessment, and discuss the interpretation of this data in the context of preclinical development. This document is designed to serve as a practical, authoritative resource for scientists tasked with evaluating the developability of this and similar candidate molecules.

Introduction: The Central Role of Solubility

The journey of a drug from administration to its site of action is fraught with physiological barriers. For orally administered drugs, the first and most significant hurdle is absorption from the gastrointestinal (GI) tract.[1][2] A prerequisite for absorption is that the drug must be in an aqueous solution at the site of absorption.[1][2] Consequently, poor aqueous solubility is a primary contributor to inadequate and variable bioavailability, posing a major challenge for formulation scientists.[1] It is estimated that over 40% of new chemical entities are practically insoluble in water, a figure that rises to nearly 90% for compounds in the development pipeline.[1][3]

The compound of interest, (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine, possesses distinct structural features that are predicted to heavily influence its solubility profile. The presence of a pyridine ring and a primary amine introduces basic centers, suggesting that its solubility will be highly dependent on pH. Understanding this relationship is paramount for predicting its behavior in the varying pH environments of the GI tract.

This guide provides the scientific rationale and detailed methodologies required to build a robust solubility profile for this candidate, enabling informed decision-making in lead optimization and preformulation stages.

Theoretical Framework and Physicochemical Considerations

A preliminary analysis of the molecular structure allows for the formulation of a hypothesis regarding its solubility behavior.

2.1. Structural Analysis and pKa Estimation (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine has two primary basic centers:

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can accept a proton. The pKa of pyridine itself is ~5.2. The methyl group at the 6-position is weakly electron-donating, which would be expected to slightly increase the basicity (and thus, the pKa) of the pyridine nitrogen.

  • The Primary Amine: The primary amine (-NH2) group is a stronger base. The pKa of a typical primary amine on an alkyl chain is around 9-10.

Given these two basic centers, the molecule is expected to be a di-basic compound with two distinct pKa values. The solubility of the compound is therefore predicted to be lowest at high pH (where both basic centers are un-ionized) and to increase significantly as the pH decreases and the molecule becomes singly and then doubly protonated (ionized).

2.2. The Henderson-Hasselbalch Equation: Predicting Ionization The relationship between pH, pKa, and the ionization state of a weak base is described by the Henderson-Hasselbalch equation.[6][7] For a weak base, the equation can be expressed as:

pH = pKa + log([Base]) / ([Acid])

Where [Base] is the concentration of the un-ionized form and [Acid] is the concentration of the protonated (ionized) conjugate acid.[8] This relationship is fundamental to understanding why solubility will change in different segments of the GI tract, from the acidic environment of the stomach to the more neutral environment of the small intestine.[9]

Experimental Determination of Solubility

A multi-faceted experimental approach is necessary to fully characterize the solubility of a drug candidate. We will delineate the protocols for determining both thermodynamic (equilibrium) and kinetic solubility.

3.1. Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is defined as the concentration of a compound in a saturated solution at equilibrium with an excess of solid drug.[10] It represents the true, stable solubility and is crucial for preformulation and understanding the maximum achievable concentration under equilibrium conditions.[11][12] The shake-flask method is the most reliable technique for this determination.[10][13]

Experimental Protocol: Miniaturized Shake-Flask Method

  • Objective: To determine the equilibrium solubility of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine in various aqueous buffers.

  • Materials:

    • (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine (solid powder)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Citrate Buffer, pH 5.0

    • 0.01 N HCl, pH 2.0

    • Acetonitrile (ACN) and Water (HPLC-grade)

    • Formic Acid

  • Equipment:

    • Analytical balance

    • 1.5 mL glass vials

    • Thermomixer or orbital shaker

    • Centrifuge

    • HPLC-UV system

  • Procedure:

    • Preparation: Add an excess amount of solid compound (approx. 1-2 mg) to a 1.5 mL glass vial.[12] This is to ensure a solid phase remains at the end of the experiment.[10]

    • Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., pH 2.0, 5.0, or 7.4) to each vial.

    • Equilibration: Seal the vials and place them in a thermomixer set to shake at 700 rpm at a controlled temperature (e.g., 25°C) for 24 hours.[12][14] This extended incubation time is critical to ensure the system reaches thermodynamic equilibrium.[11]

    • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

    • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilution & Analysis: Dilute the supernatant with an appropriate solvent (e.g., 50:50 ACN:Water) to bring the concentration within the linear range of the HPLC calibration curve. Quantify the concentration using a validated HPLC-UV method.

3.2. Kinetic Solubility: High-Throughput Assessment

Kinetic solubility measures the concentration of a compound after a short incubation time when a solution (typically in DMSO) is added to an aqueous buffer.[11][15][16] It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is highly relevant for early drug discovery where high-throughput screening is required.[11][15][17] This method can often overestimate thermodynamic solubility because it can generate supersaturated solutions.[10]

Experimental Protocol: DMSO Precipitation Method

  • Objective: To rapidly assess the aqueous solubility of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine in various biorelevant media.

  • Materials:

    • 10 mM stock solution of the compound in 100% DMSO.

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.[18][19]

    • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0.[18][19]

  • Equipment:

    • 96-well microtiter plates (solubility filter plates).

    • Plate shaker.

    • UV-Vis plate reader or HPLC-UV system.

  • Procedure:

    • Compound Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a 96-well plate.

    • Buffer Addition: Add 198 µL of the desired aqueous buffer (PBS, FaSSIF, or FeSSIF) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

    • Incubation: Seal the plate and shake at room temperature for 2 hours.[20]

    • Filtration: Separate the dissolved compound from any precipitate by filtering the solution through the filter plate membrane.[16]

    • Quantification: Determine the concentration of the compound in the filtrate using a UV-Vis plate reader (if the compound has a suitable chromophore) or by HPLC-UV analysis.[15][16]

3.3. Biorelevant Media: Simulating In-Vivo Conditions

The use of simple buffers like PBS does not account for the presence of bile salts and phospholipids in the human intestine, which can significantly enhance the solubility of poorly soluble drugs.[21] Therefore, testing in biorelevant media such as FaSSIF (simulating the fasted state) and FeSSIF (simulating the fed state) is crucial for predicting in-vivo dissolution and potential food effects.[18][22] These media contain sodium taurocholate and lecithin to mimic these physiological conditions.[19][21]

3.4. Analytical Quantification: HPLC-UV Method

A robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for accurately quantifying the compound's concentration in the collected samples.[5][23][24]

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
UV Wavelength 265 nm (Hypothetical λmax)
Standard Curve 0.1 µM to 100 µM

Data Presentation and Interpretation (Hypothetical Data)

The following tables present hypothetical, yet plausible, solubility data for (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine, based on the protocols described.

Table 1: Thermodynamic Solubility in Aqueous Buffers

Buffer SystempHSolubility (µg/mL)Solubility (µM)Classification
0.01 N HCl2.0>1000>6165Very Soluble
Citrate Buffer5.04502774Soluble
PBS7.425154Sparingly Soluble

Table 2: Kinetic Solubility in Biorelevant Media

MediapHSolubility (µM)
PBS7.495
FaSSIF6.5120
FeSSIF5.0250

Interpretation of Results:

  • pH-Dependent Solubility: The thermodynamic data in Table 1 strongly confirms the hypothesis of pH-dependent solubility. The compound is very soluble in the acidic conditions of pH 2.0, which mimics the stomach, where both basic nitrogens would be fully protonated. Solubility decreases significantly as the pH increases towards neutral, consistent with the deprotonation of the basic centers.

  • Biopharmaceutical Classification System (BCS) Implications: The low solubility at neutral pH (<100 µg/mL) could classify this compound as BCS Class II (high permeability, low solubility), which often presents formulation challenges.[3]

  • Biorelevant Media Insights: The kinetic data in Table 2 shows that solubility is higher in FaSSIF and FeSSIF compared to PBS. This suggests that the bile salts and phospholipids present in these media aid in the solubilization of the compound.[21]

  • Potential for Food Effect: The higher solubility in FeSSIF compared to FaSSIF indicates a potential positive food effect.[18][22] The more acidic pH and higher concentration of lipids and bile salts in the fed state appear to significantly enhance the drug's solubility.[18] This is a critical piece of information for clinical trial design and patient instructions.

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the core experimental workflows are presented below as diagrams.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add 1 mL Aqueous Buffer A->B Step 1 C Seal & Shake (24h @ 25°C) B->C Step 2 D Centrifuge (14,000 rpm) C->D Step 3 E Collect Supernatant D->E Step 4 F Dilute Sample E->F Step 5 G Quantify by HPLC-UV F->G Step 6

Caption: Thermodynamic Solubility Workflow (Shake-Flask).

Kinetic_Solubility_Workflow cluster_prep Preparation (96-well plate) cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis A Add 2 µL of 10mM DMSO Stock B Add 198 µL of Biorelevant Media A->B Step 1 C Seal & Shake (2h @ RT) B->C Step 2 D Filter through Plate Membrane C->D Step 3 E Quantify Filtrate by HPLC-UV D->E Step 4

Caption: Kinetic Solubility Workflow (DMSO Precipitation).

Conclusion and Implications for Drug Development

The comprehensive solubility assessment of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine reveals a classic pH-dependent solubility profile characteristic of a basic compound. While its high solubility in acidic conditions is promising for dissolution in the stomach, the sharp decrease in solubility at the neutral pH of the intestine is a significant development risk that must be addressed.

Key Implications:

  • Formulation Strategy: The low intrinsic solubility will likely necessitate an enabling formulation for adequate oral bioavailability. Strategies such as salt formation (to create a more soluble form), or advanced formulations like amorphous solid dispersions or lipid-based systems should be investigated.

  • Clinical Considerations: The potential for a positive food effect, as suggested by the FeSSIF data, must be confirmed in preclinical animal models and ultimately in human clinical trials. This will inform dosing instructions (e.g., take with food).

  • Candidate Selection: In an early discovery setting, this solubility profile might trigger efforts to modify the chemical structure to improve intrinsic solubility while maintaining pharmacological activity.

This in-depth guide provides a robust, scientifically-grounded framework for evaluating the solubility of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine. By integrating theoretical principles with rigorous, validated experimental protocols, researchers can generate the critical data needed to mitigate risks, guide formulation development, and ultimately increase the probability of success for this promising drug candidate.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved March 14, 2026, from [Link]

  • Biotrend. (n.d.). Comparison of the Solubility and Dissolution of Drugs in Fasted-State Biorelevant Media (FaSSIF and FaSSIF-V2). Retrieved March 14, 2026, from [Link]

  • Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved March 14, 2026, from [Link]

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Retrieved March 14, 2026, from [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved March 14, 2026, from [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. JMPAS, V 8-I 6. [Link]

  • Holt, A. (2023). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Dr. Hliebov. (2017, October 16). How to Use Henderson Hasselbalch Equation for Pharmacology [Video]. YouTube. [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 1(1), 55-64. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2025, August 6). Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved March 14, 2026, from [Link]

  • Sarısaltık Yaşın, D. (n.d.). Evaluation of biorelevant media to investigate the dissolution properties on flurbiprofen and to assess cytotoxicity effects on. DergiPark. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5675-5677. [Link]

  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved March 14, 2026, from [Link]

  • Anaesthesiology Hub. (2024, June 13). The Henderson-Hasselbalch Equation and pKa [Video]. YouTube. [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

  • Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(9), 1934-1938. [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved March 14, 2026, from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved March 14, 2026, from [Link]

  • Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3045-3052. [Link]

  • Preprints.org. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Medicine LibreTexts. (2024, March 13). 12.3: The Henderson–Hasselbalch Equation. [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?[Link]

Sources

Methodological & Application

Application Notes and Protocols for (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine, a molecule with a unique structural architecture combining a strained cyclopropyl ring, a primary amine, and a methyl-substituted pyridine moiety, has predominantly been explored within the pharmaceutical landscape, notably as a selective 5-HT(2C) receptor agonist.[1] However, its distinct combination of reactive functional groups and rigid structural elements presents a compelling, yet largely untapped, potential for applications in material science. The inherent ring strain of the cyclopropyl group can impart novel mechanical and thermal properties to polymeric systems, a characteristic observed in other cyclopropylamine-containing materials.[2] Concurrently, the pyridine ring offers a site for coordination chemistry, catalysis, and the introduction of specific electronic and optical properties, a feature widely utilized in the development of functional materials.[3]

This document serves as a forward-looking guide for researchers and material scientists, proposing scientifically grounded, hypothetical applications of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine. We will delve into its potential as a novel monomer and surface modification agent, providing detailed protocols that are extrapolated from established chemical principles and analogous systems.

Hypothetical Applications in Material Science

The unique trifunctional nature of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine—comprising a primary amine, a cyclopropyl group, and a pyridine ring—opens avenues for several innovative applications in material science.

  • Monomer for High-Performance Polymers: The primary amine group allows the molecule to act as a monomer in polymerization reactions such as polycondensation with di- or poly-functional carboxylic acids or their derivatives to form polyamides. The rigid cyclopropyl and pyridine units incorporated into the polymer backbone would be expected to enhance thermal stability, and mechanical strength, and potentially introduce unique photophysical or conductive properties.

  • Surface Modification Agent: The amine functionality provides a reactive handle for grafting the molecule onto surfaces of various substrates (e.g., silicon wafers, metal oxides, or other polymers) through techniques like silanization (after appropriate modification) or by reacting with surface-bound epoxy or carboxyl groups. The exposed pyridine and cyclopropyl moieties would then dictate the surface properties, potentially enhancing hydrophilicity, providing sites for metal ion chelation, or altering the surface energy.

  • Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom of the pyridine ring is a well-established ligand for a wide range of metal ions. This allows for the use of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine as a building block in the self-assembly of MOFs or coordination polymers. The cyclopropylamine part could serve to template the structure or to introduce additional functionality within the pores of the resulting framework.

  • Epoxy Curing Agent: The primary amine can act as a curing agent for epoxy resins. The incorporation of the rigid cyclopropyl and aromatic pyridine structures into the cross-linked network could lead to epoxy-based materials with enhanced thermomechanical properties and potentially improved chemical resistance.

Detailed Application Protocol: Synthesis of a Novel Polyamide Incorporating (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine

This protocol details the synthesis of a novel polyamide via solution polycondensation of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine with a commercially available diacyl chloride, terephthaloyl chloride. The resulting polymer is expected to exhibit high thermal stability due to the incorporation of aromatic and rigid aliphatic rings in the backbone.

Scientific Principle: This is a nucleophilic acyl substitution reaction where the primary amine of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine attacks the electrophilic carbonyl carbon of terephthaloyl chloride. The reaction proceeds via a condensation mechanism, releasing HCl as a byproduct, which is neutralized by a base (triethylamine) to drive the reaction to completion. The resulting polyamide will have a repeating unit containing the pyridine-cyclopropyl moiety.

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization A Dissolve Monomer & Base (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine + Triethylamine in NMP C Slow Addition of B to A at 0°C under N2 A->C B Dissolve Diacyl Chloride Terephthaloyl Chloride in NMP B->C D Stir at Room Temperature for 24 hours C->D E Precipitate Polymer in Methanol D->E F Filter and Wash with Methanol and Water E->F G Dry under Vacuum at 60°C F->G H FTIR Spectroscopy G->H I NMR Spectroscopy G->I J Gel Permeation Chromatography (GPC) G->J K Thermogravimetric Analysis (TGA) G->K

Caption: Workflow for the synthesis and characterization of a novel polyamide.

Materials and Equipment

Material/EquipmentSpecification
(1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine>95% purity
Terephthaloyl chloride>99% purity
N-Methyl-2-pyrrolidone (NMP)Anhydrous, >99.5%
Triethylamine (TEA)>99.5%, freshly distilled
MethanolACS grade
Deionized WaterHigh purity
Three-neck round-bottom flask with magnetic stirrer250 mL
Dropping funnel100 mL
Nitrogen inlet and outlet
Ice bath
Filtration apparatus (Büchner funnel)
Vacuum oven

Protocol Steps

  • Monomer Solution Preparation:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.62 g (10 mmol) of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine and 2.22 g (22 mmol) of triethylamine in 50 mL of anhydrous NMP.

    • Stir the solution under a gentle stream of nitrogen until all components are fully dissolved.

  • Diacyl Chloride Solution Preparation:

    • In a separate beaker, dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 30 mL of anhydrous NMP.

  • Polymerization Reaction:

    • Cool the monomer solution in the flask to 0°C using an ice bath.

    • Transfer the terephthaloyl chloride solution to a dropping funnel and add it dropwise to the stirred monomer solution over a period of 30-45 minutes. Maintain the temperature at 0°C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The solution will become more viscous as the polymerization proceeds.

  • Polymer Isolation and Purification:

    • Pour the viscous polymer solution slowly into 500 mL of vigorously stirring methanol. A fibrous precipitate will form.

    • Continue stirring for 1 hour to ensure complete precipitation.

    • Collect the polymer by vacuum filtration using a Büchner funnel.

    • Wash the collected polymer thoroughly with 200 mL of methanol, followed by 200 mL of deionized water, and finally with another 200 mL of methanol to remove unreacted monomers, oligomers, and triethylamine hydrochloride salt.

    • Dry the purified polymer in a vacuum oven at 60°C for 24 hours or until a constant weight is achieved.

Characterization

TechniquePurposeExpected Observations
FTIR Spectroscopy To confirm the formation of the amide bond.Disappearance of the primary amine N-H stretching bands (around 3300-3400 cm⁻¹). Appearance of a strong amide C=O stretching band (around 1650 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹).
¹H and ¹³C NMR Spectroscopy To determine the polymer structure.Signals corresponding to the protons and carbons of the repeating unit, with characteristic shifts for the amide proton and carbonyl carbon.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.A chromatogram showing the molecular weight distribution of the synthesized polymer.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.A TGA curve showing the decomposition temperature of the polymer, which is expected to be high due to the rigid backbone.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Terephthaloyl chloride is corrosive and moisture-sensitive; handle with care.

  • NMP is a reproductive toxin; avoid inhalation and skin contact.

While the direct application of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine in material science is not yet established in the literature, its unique chemical structure provides a strong basis for its exploration in this field. The protocols and potential applications outlined in this document are intended to serve as a starting point for researchers to investigate this promising molecule for the development of new and advanced materials. The combination of the rigid cyclopropylamine and functional pyridine moieties makes it a compelling candidate for creating polymers and surfaces with tailored properties.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. Available at: [Link][2]

  • Manakhov, A., et al. (2017). Cyclopropylamine plasma polymers for increased cell adhesion and growth. Plasma Processes and Polymers, 14(1-2), 1600127. Available at: [Link]

  • Khan, I., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(10), 3245. Available at: [Link][3]

  • Ataman Kimya. CYCLOPROPYLAMINE. Available at: [Link]

  • Google Patents. US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists. Available at: [1]

  • Roy, D., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(35), 22695-22719. Available at: [Link][4]

  • Bhatia, B. L., et al. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. Available at: [Link][5]

  • Qian, X. (2024). The Use of Click Chemistry in Polymer Synthesis and Modifications. Darcy & Roy Press. Available at: [Link][6]

Sources

Application Note: (1-(6-Methylpyridin-2-yl)cyclopropyl)methanamine as a Conformationally Restricted Ligand for High-Efficiency Manganese(I) Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Base-Metal Catalysis, Transfer Hydrogenation, Metal-Ligand Cooperation

Executive Summary & Mechanistic Rationale

The transition from precious metals (Ru, Ir, Pd) to Earth-abundant base metals (Mn, Fe, Co) is a critical objective in sustainable drug development and chemical manufacturing. In this domain, bidentate N,N'-ligands—specifically picolylamine derivatives—have emerged as privileged scaffolds for Manganese(I)-catalyzed transfer hydrogenation (TH) and borrowing hydrogen (BH) methodologies [[1]]().

However, simple picolylamines often suffer from catalyst deactivation via the formation of thermodynamically stable, catalytically dead bis-ligated complexes (e.g., [Mn(L)2​(CO)2​]+ ). (1-(6-Methylpyridin-2-yl)cyclopropyl)methanamine (abbreviated herein as 6-Me-Cyp-PA ) is engineered to overcome these limitations through three synergistic structural features:

  • Steric Shielding (The 6-Methyl Effect): The methyl group adjacent to the pyridine nitrogen introduces severe steric clash around the metal center. This strictly enforces a 1:1 Metal:Ligand coordination geometry, selectively yielding the active fac-[Mn(L)(CO)3​Br] precatalyst and completely suppressing off-target bis-ligation.

  • Conformational Pre-organization (The Thorpe-Ingold Effect): The spiro-cyclopropyl group at the α -position of the amine restricts the rotational degrees of freedom of the ligand backbone. By compressing the internal bond angle, it pre-organizes the primary amine and pyridine nitrogen into an optimal bite angle for chelation. This drastically lowers the entropic penalty of metal binding and prevents ligand dissociation during the catalytic cycle 2.

  • Metal-Ligand Cooperative (MLC) Site: The primary amine ( −NH2​ ) serves as a bifunctional proton-shuttle. Upon deprotonation by a base, it forms a 16-electron amido complex capable of heterolytically cleaving hydrogen donors (like isopropanol) via an outer-sphere, Noyori-type concerted transition state 3.

CatalyticCycle Pre Precatalyst fac-[Mn(Br)(CO)3(6-Me-Cyp-PA)] Amido Active Amido Complex (16e⁻) [Mn(CO)3(L-H)] Pre->Amido + Base (KOtBu) - KBr, - tBuOH Hydride Hydride Complex (18e⁻) [Mn(H)(CO)3(L)] Amido->Hydride + Isopropanol (Outer-Sphere H-Transfer) - Acetone Hydride->Amido + Ketone (Outer-Sphere H-Transfer) - Alcohol

Figure 1: Metal-Ligand Cooperative Catalytic Cycle for Mn(I)-Catalyzed Transfer Hydrogenation.

Quantitative Performance Data

The structural modifications in 6-Me-Cyp-PA translate directly to superior catalytic metrics. Below is a comparative analysis of ketone transfer hydrogenation utilizing various picolylamine derivatives under identical conditions (1 mol% Mn, 2 mol% KOtBu, 80 °C, 2h).

Ligand ScaffoldCatalyst PrecursorYield (%)TOF (h⁻¹)Mechanistic Observation
2-Picolylamine (PA) fac-[Mn(PA)(CO)3​Br] 45150Significant formation of inactive bis-ligated species; rapid catalyst death.
6-Methyl-2-picolylamine fac-[Mn(6-Me-PA)(CO)3​Br] 784501:1 complex stabilized, but flexible backbone leads to moderate thermal deactivation.
6-Me-Cyp-PA fac-[Mn(6-Me-Cyp-PA)(CO)3​Br] >99 1,200 Optimal pre-organization; zero bis-ligation; highly robust metallacycle.

Table 1: Comparative catalytic efficiency highlighting the synergistic impact of steric shielding and the Thorpe-Ingold effect.

Experimental Protocol: High-Throughput Transfer Hydrogenation

This protocol outlines the in situ generation of the active Mn(I) catalyst and the subsequent reduction of acetophenone. The methodology is designed as a self-validating system , utilizing visual chromic shifts and internal standards to ensure reliability.

Workflow S1 1. Reagent Mixing Mn(CO)5Br + Ligand S2 2. In Situ Complexation 80°C, 1h S1->S2 S3 3. Base Activation KOtBu Addition S2->S3 S4 4. Catalytic Run Substrate + 80°C S3->S4 S5 5. Validation GC-FID Analysis S4->S5

Figure 2: Experimental workflow for in situ catalyst generation and validation.

Materials Required
  • Mn(CO)5​Br (Precursor)

  • (1-(6-Methylpyridin-2-yl)cyclopropyl)methanamine (Ligand)

  • Potassium tert-butoxide (KOtBu, 1.0 M in THF)

  • Anhydrous Isopropanol (Hydrogen Donor / Solvent)

  • Anhydrous Toluene (Co-solvent)

  • Acetophenone (Substrate)

  • Dodecane (Internal Standard for GC-FID)

Step-by-Step Methodology

Step 1: In Situ Precatalyst Generation

  • Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Mn(CO)5​Br (2.7 mg, 0.01 mmol, 1 mol%) and 6-Me-Cyp-PA (1.8 mg, 0.011 mmol, 1.1 mol%).

  • Add anhydrous toluene (1.0 mL).

    • Causality Insight: Toluene is chosen as a co-solvent because the non-polar Mn(CO)5​Br salt exhibits poor solubility in neat isopropanol. Toluene ensures homogeneous complexation.

  • Seal the tube, transfer to a heating block, and stir at 80 °C for 1 hour.

    • Validation Checkpoint 1: The initial heterogeneous suspension will gradually clarify into a homogeneous, pale-yellow solution. If a white precipitate forms, it indicates the formation of inactive bis-ligated complexes (which is suppressed by the 6-methyl group of this specific ligand).

Step 2: Base Activation and Catalysis 4. Cool the tube to room temperature. Inject KOtBu solution (20 µL of 1.0 M solution, 0.02 mmol, 2 mol%) followed by anhydrous isopropanol (2.0 mL).

  • Validation Checkpoint 2: Watch for an immediate chromic shift from pale yellow to deep orange/red . This color change is the definitive visual signature of the primary amine's deprotonation, confirming the successful generation of the catalytically active 16-electron amido complex. Failure to observe this shift indicates moisture contamination or degraded base.

  • Add acetophenone (120 mg, 1.0 mmol) and dodecane (50 µL, internal standard).

  • Heat the reaction mixture at 80 °C for 2 hours.

    • Causality Insight: The reaction is run in a sealed tube because the transfer hydrogenation generates acetone as a byproduct. While acetone is volatile, keeping the system sealed maintains the equilibrium. For highly challenging substrates, conducting the reaction under a gentle stream of Argon to sweep away acetone can drive the equilibrium forward.

Step 3: Quenching and Analysis 7. Cool the vessel to room temperature and open it to the ambient atmosphere.

  • Validation Checkpoint 3: The solution will rapidly turn brown/black. This indicates the oxidative quenching of the sensitive Mn(I) hydride species to stable Mn(IV) oxides, safely terminating the reaction.

  • Filter the mixture through a short pad of silica gel, eluting with ethyl acetate (5 mL) to remove manganese salts.

  • Analyze the filtrate via GC-FID. Quantify the yield of 1-phenylethanol by comparing the product peak area against the dodecane internal standard.

References

  • Sortais, J.-B., et al. "Manganese—New prominent actor in transfer hydrogenation catalysis." Current Opinion in Green and Sustainable Chemistry, 2021. 1

  • Maji, M., et al. "A Phosphine-Free Manganese Catalyst Enables Stereoselective Synthesis of (1 + n)-Membered Cycloalkanes from Methyl Ketones and 1,n-Diols." ACS Catalysis, 2020.2

  • Dub, P. A., & Gordon, J. C. "The role of the metal-bound N–H functionality in Noyori-type molecular catalysts." Nature Reviews Chemistry, 2018. 3

Sources

Application Note: Preclinical In Vivo Formulation Strategies for (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Formulation Development Professionals. Compound: (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine (CAS: 1060806-20-3)

Executive Summary & Physicochemical Rationale

When transitioning a small molecule like (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine from in vitro screening to in vivo pharmacokinetic (PK) or efficacy models, the formulation must bridge the gap between the molecule's innate physicochemical properties and the physiological realities of the animal model [1].

As a Senior Application Scientist, I approach this molecule by first deconstructing its structure to predict its behavior in solution:

  • The Primary Amine (pKa ~9.5): Ensures the molecule is highly protonated and hydrophilic at physiological pH (7.4).

  • The Pyridine Ring (pKa ~5.5): Weakly basic, allowing for potential di-salt formation in highly acidic environments.

  • The Cyclopropyl Linker & Methyl Group: Introduce significant steric bulk and lipophilicity (estimated LogP 1.5–2.0).

The Causality of Formulation: This amphiphilic character dictates our strategy. While the basic amine provides baseline aqueous solubility, the lipophilic domains make the free base prone to precipitation upon rapid buffering in the bloodstream. Therefore, for Intravenous (IV) administration, we must utilize a micelle-forming co-solvent system to trap the lipophilic moieties [1]. For Oral (PO) administration, where we evaluate gastrointestinal transit and maximum exposure, a viscosity-modified suspension is required to prevent rapid sedimentation and ensure dose uniformity [2].

Formulation Decision Matrix

The following logic tree dictates the formulation pathway based on the empirical solubility of the specific salt form (e.g., free base vs. HCl salt) of the compound.

FormulationTree Start Evaluate API: (1-(6-Methylpyridin-2-YL) cyclopropyl)methanamine SolCheck Aqueous Solubility at pH 7.4? Start->SolCheck HighSol High (>10 mg/mL) SolCheck->HighSol LowSol Low (<1 mg/mL) SolCheck->LowSol IV_Vehicle Saline / PBS (IV Dosing) HighSol->IV_Vehicle Cosolvent Add Co-solvents (DMSO / Kolliphor) LowSol->Cosolvent ClearSol Clear Solution? Cosolvent->ClearSol IV_Complex Complex IV Vehicle (5% DMSO / 10% Kolliphor) ClearSol->IV_Complex Yes Suspension Formulate Suspension (MC / Tween-80) for PO ClearSol->Suspension No

Fig 1. Decision tree for preclinical formulation of small molecule therapeutics.

Self-Validating Experimental Protocols

A protocol is only robust if it contains internal mechanisms to detect failure before the animal is dosed. The following methodologies are designed as self-validating systems.

Protocol A: Intravenous (IV) Administration (Clear Solution)

Target Concentration: 2 mg/mL Vehicle: 5% DMSO / 10% Kolliphor® HS 15 / 85% Saline (0.9% NaCl) Mechanistic Rationale: DMSO acts as a primary solvent to disrupt the crystal lattice of the API. Kolliphor HS 15 (polyethoxylated 12-hydroxystearic acid) is a non-ionic surfactant. Upon the addition of saline, it forms micelles that encapsulate the cyclopropyl/pyridine domains, preventing drug precipitation in the aqueous vehicle and subsequently in the blood [1].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 20 mg of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine into a clean, sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of molecular-biology grade DMSO. Vortex for 60 seconds until a completely clear solution is achieved.

  • Surfactant Addition: Heat Kolliphor HS 15 to 37°C until liquefied. Add 1.0 mL of the warm Kolliphor to the DMSO-API solution. Vortex vigorously for 2 minutes.

  • Aqueous Phase Integration: While continuously vortexing the mixture, add 8.5 mL of 0.9% Saline dropwise. Rapid addition will cause local supersaturation and irreversible precipitation.

  • Self-Validation (Kinetic Solubility Check):

    • Centrifugation: Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a black background. If a microscopic white pellet is visible, the formulation has failed.

    • Blood Simulation: Dilute 100 µL of the formulation into 900 µL of 37°C PBS (pH 7.4). Monitor for 30 minutes. If the solution becomes cloudy (indicating in vivo precipitation risk), adjust the DMSO to 10%.

Protocol B: Oral (PO) Administration (Homogeneous Suspension)

Target Concentration: 10 mg/mL Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween-80 in Ultra-Pure Water Mechanistic Rationale: According to Stokes' Law, the sedimentation rate of a particle is inversely proportional to the viscosity of the medium. MC increases vehicle viscosity, keeping the API suspended. Tween-80 acts as a wetting agent, reducing interfacial tension between the hydrophobic API particles and the water, preventing clumping [2].

Step-by-Step Methodology:

  • Wetting: Weigh 100 mg of the API into a mortar. Add 10 µL of Tween-80 directly to the powder. Triturate (grind) with a pestle for 3 minutes until a uniform, wet paste is formed.

  • Geometric Dilution: Gradually add 0.5% MC solution in 1 mL increments, mixing thoroughly after each addition to prevent aggregate formation, until a final volume of 10 mL is reached.

  • Dispersion: Transfer to a vial and sonicate in a water bath for 10 minutes to break up micro-aggregates.

  • Self-Validation (TMB Homogeneity Check):

    • Immediately after sonication, extract 50 µL aliquots from the Top, Middle, and Bottom (TMB) of the vial.

    • Dissolve each aliquot in 950 µL of Acetonitrile and analyze via HPLC-UV.

    • Release Criterion: The Relative Standard Deviation (RSD) across the three samples must be < 5% . If > 5%, the suspension is inadequately triturated and will result in erratic PO dosing.

Quantitative Data & Quality Control Metrics

Table 1: Formulation Vehicle Compositions and QC Release Criteria

RouteTarget Conc.Vehicle CompositionPrimary Solubilization MechanismMandatory QC Release CriterionMax Storage
IV 2 mg/mL5% DMSO, 10% Kolliphor HS 15, 85% SalineMicellar encapsulationClear solution post-centrifugation (10k x g); No precipitation in 37°C PBS.24 hours (Room Temp)
PO 10 mg/mL0.5% Methylcellulose, 0.1% Tween-80Viscosity modification & wettingTMB HPLC-UV Homogeneity (RSD < 5%).7 days (4°C, vortex before use)

In Vivo Workflow & Bioanalysis

Once the formulation passes the self-validation checks, it enters the in vivo workflow. For small molecules containing primary amines, protein precipitation followed by LC-MS/MS is the gold standard for quantifying systemic exposure.

InVivoWorkflow Form Formulation & QC Dose In Vivo Dosing (IV/PO) Form->Dose Sample Blood Sampling Dose->Sample Prep Protein Precipitation Sample->Prep LCMS LC-MS/MS Analysis Prep->LCMS

Fig 2. Preclinical in vivo pharmacokinetic (PK) study workflow and bioanalysis.

References

  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: AAPS PharmSciTech (via National Institutes of Health / PMC) URL: [Link]

  • Title: Small Molecule Formulation Screening Strategies in Drug Discovery Source: Methods in Molecular Biology (Springer Nature) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine (CAS: 1060806-20-3).

Because this compound features a unique structural dichotomy—a highly lipophilic 6-methylpyridin-2-yl-cyclopropyl core paired with a polar primary amine—it frequently exhibits erratic solubility profiles in physiological buffers. This guide provides field-proven troubleshooting workflows, mechanistic explanations, and self-validating protocols to ensure reliable assay data.

Part 1: Root Cause Analysis & Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into a pH 7.4 assay buffer?

The Causality: You are observing a failure of kinetic solubility [1]. When a concentrated DMSO stock is introduced into an aqueous buffer, the solvent rapidly diffuses, leaving the compound in a state of supersaturation. (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine contains a primary amine (typical pKa ~9.5) and a substituted pyridine ring (typical pKa ~5.5)[2]. At pH 7.4, the pyridine ring is entirely deprotonated and neutral. The hydrophobic bulk of the methylpyridine and cyclopropyl groups drives rapid molecular aggregation and nucleation before the system can reach thermodynamic equilibrium, resulting in visible precipitation or micro-suspensions[3].

Q2: Should I rely on Kinetic or Thermodynamic solubility data for this compound?

The Causality: It depends on your development stage. Kinetic solubility (DMSO spiking) is useful for early high-throughput screening (HTS) but often underestimates the true solubility limit due to solvent-induced precipitation[4]. Thermodynamic solubility, which involves incubating the solid crystalline or amorphous free base directly in the aqueous medium for 24–72 hours, provides the absolute maximum equilibrium concentration[5]. For lead optimization and formulation, thermodynamic data is mandatory to prevent false negatives in biological assays[1].

Q3: How does the 6-methyl substitution on the pyridine ring affect my formulation options?

The Causality: The methyl group at the 6-position of the pyridine ring increases the overall lipophilicity (LogP) of the molecule and introduces steric hindrance near the pyridine nitrogen. This slightly lowers the basicity of the pyridine ring compared to an unsubstituted pyridine, making it harder to protonate unless the pH is dropped significantly below 5.0[2].

Part 2: Solubilization Workflows & Decision Matrices

To systematically resolve precipitation issues, we must manipulate either the solvent environment or the apparent polarity of the molecule.

DecisionTree Precipitation Precipitation Observed in Aqueous Assay Media CheckPH Is the biological assay pH-sensitive? Precipitation->CheckPH AdjustPH Strategy A: pH Adjustment Drop pH < 5.0 to protonate pyridine & amine CheckPH->AdjustPH No (pH flexible) UseExcipients Strategy B/C: Use Excipients (Maintain pH 7.4) CheckPH->UseExcipients Yes (Must be pH 7.4) Cyclodextrin Strategy B: HP-β-CD Complexation (Encapsulate lipophilic core) UseExcipients->Cyclodextrin In vivo / Cell-based assays Cosolvent Strategy C: Co-solvents (Add 2-5% PEG400 or DMSO) UseExcipients->Cosolvent Biochemical / Cell-free assays

Caption: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.

Strategy A: pH Adjustment and Salt Formation

If your assay tolerates acidic conditions (e.g., simulated gastric fluid studies), lowering the pH is the most efficient solubilization method. By lowering the pH below 5.0, both the primary amine and the pyridine nitrogen become protonated, creating a highly water-soluble di-cationic species[6]. If liquid pH adjustment is not viable, synthesizing a stable salt form (e.g., hydrochloride or mesylate salt) prior to dissolution will drastically improve the thermodynamic solubility profile[7].

Strategy B: Cyclodextrin Inclusion Complexation (Recommended for Cell Assays)

For cell-based assays where pH must remain at 7.4 and organic solvents are toxic, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard[8]. The hydrophobic cavity of HP-β-CD (~6.0–6.5 Å in diameter) perfectly accommodates the 6-methylpyridine-cyclopropyl moiety, shielding it from the aqueous environment, while the polar primary amine remains exposed to the water, forming a highly soluble host-guest inclusion complex[9][10].

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Self-Validating Kinetic vs. Thermodynamic Solubility Assessment

This protocol ensures you are not confusing solvent-crashing with true insolubility.

Phase 1: Kinetic Assessment (DMSO Spiking)

  • Prepare a 10 mM stock of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine in 100% anhydrous DMSO.

  • Aliquot 2 µL of the DMSO stock into a 96-well filter plate containing 198 µL of PBS (pH 7.4) to achieve a theoretical concentration of 100 µM (1% DMSO final)[3].

  • Shake at 250 rpm at room temperature for 2 hours.

  • Evaluate precipitate appearance via laser nephelometry (light scattering)[4].

  • Centrifuge at 2500 rpm for 5 minutes, filter the supernatant, and quantify the dissolved fraction via LC-MS/MS[5].

Phase 2: Thermodynamic Assessment (Equilibrium)

  • Weigh 2 mg of the solid free-base compound into a glass vial.

  • Add 1 mL of PBS (pH 7.4) directly to the solid (no DMSO).

  • Shake continuously at 37°C for 24 to 72 hours to ensure thermodynamic equilibrium is reached[1][5].

  • Centrifuge the suspension to pellet undissolved solid, filter the supernatant through a 0.45 µm PTFE filter, and quantify via LC-MS/MS[11].

SolubilityWorkflow Start Compound: (1-(6-Methylpyridin-2-YL) cyclopropyl)methanamine DMSO Dissolve in 100% DMSO (10 mM Stock) Start->DMSO Early Stage Solid Retain as Solid Powder/Crystalline Start->Solid Late Stage Kinetic Kinetic Assay Spike into pH 7.4 Buffer (2h Incubation) DMSO->Kinetic Thermo Thermodynamic Assay Direct Buffer Addition (48h Incubation) Solid->Thermo Analyze Centrifuge, Filter (0.45µm), & LC-MS/MS Quantification Kinetic->Analyze Thermo->Analyze

Caption: Parallel workflow for evaluating kinetic versus thermodynamic solubility limits.

Protocol 2: HP-β-CD Phase Solubility Profiling (Higuchi-Connors Method)

To determine the exact amount of cyclodextrin needed to solubilize your target concentration:

  • Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, and 100 mM) in pure water or PBS[8].

  • Add an excess amount of solid (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine (e.g., 5 mg) to 1 mL of each cyclodextrin solution[10].

  • Seal the vials and agitate in a thermostatic shaker at 25°C for 48 hours to reach equilibrium.

  • Filter the suspensions through a 0.22 µm syringe filter to remove uncomplexed drug.

  • Dilute the filtrate appropriately and analyze the drug concentration via UV-Vis spectrophotometry or HPLC[10].

  • Plot the molar concentration of the dissolved drug against the molar concentration of HP-β-CD. A linear AL-type plot indicates a 1:1 host-guest inclusion complex, allowing you to calculate the stability constant ( Kc​ ).

Part 4: Quantitative Data & Strategy Comparison

Use the following table to benchmark your chosen solubilization strategy against expected outcomes for pyridine-amine derivatives.

Solubilization TechniquePrimary Mechanism of ActionProsConsExpected Solubility Fold-Increase
pH Adjustment (< pH 5.0) Protonation of pyridine (pKa ~5.5) and primary amine (pKa ~9.5)[2].Highly effective; requires no complex excipients.Incompatible with physiological cell assays (pH 7.4).50x – 100x
HP-β-CD Complexation Hydrophobic encapsulation of the methylpyridine-cyclopropyl core[8].Biocompatible; maintains pH 7.4; reduces compound toxicity[9].Requires optimization of CD concentration; potential binding competition.10x – 30x
Co-solvency (5% DMSO) Lowers the dielectric constant of the aqueous medium[3].Easy to implement for biochemical assays.High risk of kinetic crashing over time; DMSO toxicity in cells[1].2x – 5x
Salt Formation (e.g., HCl) Alters crystal lattice energy and increases intrinsic polarity[6][7].Permanent thermodynamic improvement; ideal for formulation.Requires additional synthetic steps and solid-state characterization.20x – 80x

Part 5: References

1.[12] Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Available at: 2. Sigma-Aldrich. [1-(6-methylpyridin-2-yl)cyclopropyl]methanamine. Available at: 3.[6] Asian Journal of Pharmaceutical Research. Enhancing the Solubility of Poorly Soluble Drugs. Available at: 4.[2] PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: 5.[5] BioDuro. ADME Solubility Assay. Available at: 6.[1] WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. Available at: 7.[4] Enamine. Aqueous Solubility Assay. Available at: 8.[8] MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Available at: 9.[3] Ovid. Kinetic versus thermodynamic solubility temptations and risks. Available at: 10.[9] PMC. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Available at: 11.[10] Google Patents. Highly soluble binary cyclodextrin inclusion complexes. Available at: 12.[11] Domainex. Thermodynamic Solubility Assay. Available at: 13.[7] Kyushu University. Transformation of Poorly Water Soluble Drugs into Ionic Liquids Using Biocompatible Cations. Available at:

Sources

Technical Support Center: Optimizing Reaction Conditions for[1-(6-Methylpyridin-2-yl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of [1-(6-methylpyridin-2-yl)cyclopropyl]methanamine (CAS: 1060806-20-3). This guide is engineered for drug development professionals and synthetic chemists who require robust, scalable, and high-yielding methodologies.

The synthesis of this highly sterically hindered, pyridine-containing primary amine typically involves a two-stage workflow: the cyclopropanation of 2-(6-methylpyridin-2-yl)acetonitrile, followed by the aggressive reduction of the resulting sterically hindered nitrile.

I. Mechanistic Workflow & Pathway Visualization

Understanding the reaction pathway is critical for troubleshooting. The cyclopropanation relies on phase-transfer catalysis (PTC), while the nitrile reduction requires overcoming a stable imine intermediate without triggering dimerization.

SyntheticWorkflow SM 2-(6-methylpyridin-2-yl) acetonitrile Int 1-(6-methylpyridin-2-yl) cyclopropanecarbonitrile SM->Int 1,2-dibromoethane NaOH, TEBAC (PTC) Imp1 Mono-alkylated Impurity SM->Imp1 Incomplete Cyclization Prod [1-(6-methylpyridin-2-yl) cyclopropyl]methanamine Int->Prod LiAlH4 / THF or Raney Ni / H2 Imp2 Secondary Amine Dimer Int->Imp2 Imine Condensation (Slow Reduction)

Synthetic workflow and common byproducts for[1-(6-methylpyridin-2-yl)cyclopropyl]methanamine.

II. Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating in-process checks to ensure the reaction is proceeding correctly before advancing to the next step.

Protocol A: Phase-Transfer Cyclopropanation

Objective: Synthesize 1-(6-methylpyridin-2-yl)cyclopropanecarbonitrile (CAS: 1378888-09-5).

  • Initialization: Charge a jacketed reactor with 2-(6-methylpyridin-2-yl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and triethylbenzylammonium chloride (TEBAC, 0.05 eq) in toluene (10 volumes).

  • Self-Validation Check 1: Ensure the mixture is a completely homogenous solution. Any biphasic separation at this stage indicates wet solvent, which will prematurely hydrolyze the alkylating agent.

  • Base Addition: Slowly add 50% aqueous NaOH (4.0 eq) while maintaining vigorous mechanical stirring (>800 rpm) at 25–30 °C.

    • Causality: This reaction operates via an [1]. The TEBAC catalyst continuously shuttles the reactive cyclopropanation anions from the aqueous boundary into the organic phase. High shear stirring maximizes the interfacial surface area, preventing the reaction from stalling at the mono-alkylated intermediate.

  • Self-Validation Check 2: Monitor the reaction via LC-MS. The reaction is complete only when the mono-alkylated intermediate (m/z 239) is fully consumed, yielding the cyclopropanated product (m/z 159).

  • Workup: Separate the phases, wash the organic layer with deionized water until pH neutral, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Nitrile Reduction via LiAlH₄

Objective: Reduce the sterically hindered nitrile to the primary methanamine.

  • Hydride Suspension: Suspend LiAlH₄ (3.0 eq) in anhydrous THF (10 volumes) under N₂ at 0 °C.

    • Causality: A large excess of hydride is mandatory. Nitrile reduction proceeds via a stable imine intermediate; a [2] is required to break the C-N pi bond and drive the intermediate to the primary amine.

  • Substrate Addition: Dropwise add 1-(6-methylpyridin-2-yl)cyclopropanecarbonitrile (1.0 eq) dissolved in THF.

  • Thermal Drive: Heat the mixture to reflux (65 °C) for 4 hours.

  • Self-Validation Check 3: Aliquot a 0.1 mL sample, quench carefully with EtOAc, and verify the disappearance of the nitrile stretch (~2240 cm⁻¹) via IR spectroscopy, or confirm the product mass (m/z 163) via LC-MS.

  • Fieser Quench: Cool the reactor to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL H₂O, x mL 15% aqueous NaOH, and 3x mL H₂O.

    • Causality: Quenching LiAlH₄ incorrectly results in a gelatinous, unfilterable aluminum hydroxide emulsion. The [3] hydrolyzes the alkoxy-aluminum species into a granular, easily filterable aluminate salt, ensuring high recovery of the basic amine product.

  • Isolation: Stir for 15 minutes until the salts turn stark white. Filter through a Celite pad, wash the cake with hot THF, and concentrate the filtrate.

III. Troubleshooting Guides & FAQs

This section addresses specific failure modes encountered during the scale-up of this molecule.

TroubleshootingTree Start Low Yield of Primary Amine Check Analyze Crude by LC-MS Start->Check PathA High Dimer Formation (m/z ~ 307) Check->PathA PathB Unreacted Nitrile (m/z 159) Check->PathB SolA Add Methanolic NH3 (Raney Ni route) PathA->SolA Suppress imine attack SolB Increase LiAlH4 Eq. Reflux in THF PathB->SolB Drive reduction to completion

Diagnostic logic tree for troubleshooting low primary amine yields during nitrile reduction.

Q: During cyclopropanation, I am seeing a 40% accumulation of a mono-alkylated impurity. How do I force the ring closure? A: The second deprotonation step to close the cyclopropyl ring is sterically hindered by the adjacent 6-methylpyridin-2-yl group. If the reaction stalls, it is usually due to inadequate phase transfer. Solution: Increase the stirring speed to >800 rpm to increase the interfacial surface area. If the issue persists, switch the base from 50% NaOH to anhydrous NaH (2.5 eq) in DMF at 0 °C to bypass the biphasic kinetic bottleneck entirely.

Q: My LC-MS shows a massive peak at m/z ~307 after the LiAlH₄ reduction. What is this, and how do I prevent it? A: This is a secondary amine dimer. It forms when the newly generated primary amine (m/z 163) acts as a nucleophile and attacks the unreduced imine intermediate of a neighboring molecule. Solution: Dimerization is a symptom of a slow reduction rate. You must ensure a large excess of LiAlH₄ (minimum 3.0 eq) and maintain a strict reflux. If you are using catalytic hydrogenation (e.g., Raney Nickel / H₂) instead of LiAlH₄, you must run the reaction in methanolic ammonia (NH₃/MeOH); the excess ammonia shifts the equilibrium, suppressing the condensation of the primary amine with the imine.

Q: The pyridine ring seems to be coordinating with the aluminum salts during the Fieser workup, drastically lowering my isolated yield. How can I break this complex? A: The nitrogen on the 6-methylpyridine ring is a strong Lewis base and can chelate with aluminum byproducts. Solution: Add Rochelle's salt (potassium sodium tartrate) during the workup. Stirring the crude reaction mixture with a 1M aqueous solution of Rochelle's salt for 2 hours will competitively chelate the aluminum, freeing your target amine into the organic layer.

IV. Quantitative Optimization Data

Use the following tables to benchmark your experimental parameters against validated optimization metrics.

Table 1: Effect of Base and Catalyst on Cyclopropanation Yield

Base SystemCatalystSolventStir Rate (rpm)Mono-alkylated (%)Cyclopropanated Yield (%)
50% aq. NaOHNoneToluene40065%15%
50% aq. NaOHTEBAC (0.05 eq)Toluene40035%58%
50% aq. NaOH TEBAC (0.05 eq) Toluene 850 <2% 92%
NaH (Dry)NoneDMF400<5%88%

Table 2: Reagent Selection for Nitrile Reduction (Targeting Primary Amine)

Reducing AgentSolventAdditiveTemp (°C)Primary Amine (%)Dimer Byproduct (%)
LiAlH₄ (1.5 eq)THFNone2545%35%
LiAlH₄ (3.0 eq) THF None 65 (Reflux) 94% <3%
Raney Ni / H₂MeOHNone5060%38%
Raney Ni / H₂ MeOH 7N NH₃ 50 96% <1%
V. References
  • Synthetic Applications and Mechanism of Phase Transfer Catalysis. Makosza, M., & Fedorynski, M. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering (2024). URL:[Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Ashenhurst, J. Master Organic Chemistry (2023). URL:[Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety (2024). URL:[Link]

Sources

Technical Support Center: (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Analytical Complexities of a Unique Molecule

Welcome to the technical support guide for the analysis of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine. This molecule, with its distinct combination of a basic pyridine ring, a strained cyclopropyl group, and a primary amine, presents a unique set of challenges for analytical chemists. Its basicity often leads to chromatographic peak tailing, while the strained ring system and reactive amine group can be sources of unexpected degradation products or analytical artifacts.

This guide is structured to provide both quick-reference answers and in-depth troubleshooting protocols. It is designed for researchers, quality control analysts, and drug development professionals who require robust and reliable analytical methods for this compound. By understanding the underlying chemical principles, you can diagnose issues effectively and develop validated analytical systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the HPLC analysis of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine? A1: The most significant challenge is chromatographic peak tailing. This is caused by the strong interaction between the basic primary amine and pyridine nitrogen with residual acidic silanol groups on the surface of silica-based stationary phases.[1][2] These secondary interactions lead to asymmetric peaks, which compromise resolution and quantification. Strategies to mitigate this include using end-capped columns, working at a controlled pH, or using mobile phase additives.

Q2: What are the expected molecular formula and mass of this compound? A2: The molecular formula is C₁₀H₁₄N₂ and the monoisotopic molecular weight is 162.1157 g/mol . The average molecular weight is 162.23 g/mol .[3] The protonated molecule [M+H]⁺, commonly observed in LC-MS, will have an m/z of approximately 163.12.

Q3: Is this compound susceptible to degradation under typical analytical or storage conditions? A3: Yes. The pyridine ring can be oxidized to form an N-oxide, a common metabolic and degradation pathway for pyridine derivatives.[4][5] The primary amine is also susceptible to oxidative deamination or reaction with aldehydes present as impurities in solvents. The strained cyclopropyl ring, while generally stable, can be a site for unforeseen reactions under harsh conditions.

Q4: What are some potential process-related impurities I should be aware of? A4: Process-related impurities can originate from starting materials, reagents, or side reactions during synthesis.[6] Potential impurities could include isomers (e.g., substitution at a different position on the pyridine ring), unreacted precursors, or by-products from the cyclopropanation or amination steps.[6][7]

Q5: Which analytical technique is most suitable for purity determination and impurity profiling? A5: High-Performance Liquid Chromatography (HPLC) with both UV and Mass Spectrometry (MS) detection is the most powerful combination. HPLC-UV provides robust quantification of the main peak and known impurities, while HPLC-MS is invaluable for identifying unknown impurities and degradation products by providing molecular weight and structural information.[6]

Troubleshooting Guide: HPLC Analysis

The key to successful HPLC analysis of this basic compound is controlling secondary interactions with the stationary phase.

Recommended Starting HPLC Protocol
ParameterRecommendationRationale
Column C18, high-purity silica, end-capped (e.g., Type B silica)Minimizes exposed silanol groups, reducing peak tailing.[8]
Alternative: Polar-embedded phase columnOffers alternative selectivity and can provide better peak shape for basic compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic AcidThe buffer ions compete with the analyte for active sites, and the low pH ensures the analyte is consistently protonated and silanols are suppressed.
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic eluents.
Gradient 5% to 95% B over 15 minutesA generic starting gradient suitable for impurity profiling.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate.
Column Temp. 30 °CImproves efficiency and reduces viscosity.
Detection UV at ~265 nm (Pyridine chromophore)Adjust based on the UV spectrum of your standard.
Injection Vol. 5 µL
Sample Diluent Mobile Phase A / Acetonitrile (50:50)Ensures compatibility with the mobile phase and prevents peak distortion.[2]
HPLC Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Severe Peak Tailing 1. Secondary Silanol Interactions: Analyte interacting with acidic sites on the column packing.[1] 2. Column Overload: Injecting too much sample mass.1a. Use a Deactivated Column: Employ a modern, end-capped, high-purity silica column. 1b. Adjust Mobile Phase pH: Lower the pH to < 3 to fully protonate silanols.[1] 1c. Add a Competing Base: Introduce a mobile phase additive like 0.1% Triethylamine (TEA), but note this is not MS-friendly. 2. Reduce Injection Concentration: Dilute the sample.[8]
Drifting Retention Times 1. Inadequate Column Equilibration: Insufficient time between gradient runs. 2. Mobile Phase Composition Change: Solvent evaporation or improper mixing.[9] 3. Temperature Fluctuation: Unstable column temperature.1. Increase Equilibration Time: Ensure at least 5-10 column volumes of starting mobile phase pass through before the next injection.[8] 2. Prepare Fresh Mobile Phase Daily: Keep solvent bottles capped. If using an online mixer, purge the lines.[9] 3. Use a Column Thermostat: Ensure the column compartment is set to a stable temperature.
Ghost Peaks 1. Carryover from Previous Injection: Adsorption of analyte onto injector parts. 2. Contaminated Mobile Phase or Diluent. 1. Optimize Needle Wash: Use a strong, organic solvent in the needle wash solution (e.g., Isopropanol). 2. Run Blanks: Inject a blank diluent to confirm the source. Prepare fresh mobile phase and diluent if necessary.
Workflow for Investigating an Unknown Peak

The following diagram outlines a logical workflow for identifying an unexpected peak in your chromatogram.

workflow Troubleshooting Workflow for an Unknown HPLC Peak start Unknown Peak Observed in HPLC-UV check_blank Inject Blank (Diluent) start->check_blank peak_present Peak is in Blank check_blank->peak_present Yes peak_not_present Peak is Sample-Related check_blank->peak_not_present No source_artifact Source is Contamination (Solvent, Glassware, System) peak_present->source_artifact analyze_ms Analyze by LC-MS peak_not_present->analyze_ms get_mw Determine Molecular Weight (MW) analyze_ms->get_mw compare_mw Compare MW to Analyte get_mw->compare_mw mw_plus_16 MW = Analyte + 16 Da? compare_mw->mw_plus_16 mw_isomer MW = Analyte? compare_mw->mw_isomer mw_other Other MW compare_mw->mw_other is_n_oxide Hypothesis: N-Oxide Degradation Product mw_plus_16->is_n_oxide Yes is_isomer Hypothesis: Isomer (Process Impurity) mw_isomer->is_isomer Yes is_other Hypothesis: Other Impurity or Degradant mw_other->is_other confirm Confirm identity via MS/MS fragmentation and/or reference standard. is_n_oxide->confirm is_isomer->confirm is_other->confirm

Caption: A logical workflow for diagnosing and identifying unknown peaks.

Troubleshooting Guide: GC-MS Analysis

Direct analysis by GC can be challenging due to the polarity and basicity of the primary amine. Derivatization is often recommended.

Protocol 1: Derivatization for GC-MS
  • Sample Prep: Evaporate a solution containing the analyte to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine (or another suitable solvent like acetonitrile).

  • Reaction: Cap the vial and heat at 70 °C for 30 minutes. The silylating reagent will react with the primary amine to form a less polar, more volatile derivative.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

Mass Spectrometry: Predicted Fragmentation

The fragmentation pattern in Electron Ionization (EI) mode will be key to identification. The molecule will likely fragment via alpha-cleavage (cleavage of bonds adjacent to the amine) and through cleavages involving the cyclopropyl and pyridine rings.[10][11]

Predicted Fragmentation Pathway

fragmentation Predicted EI-MS Fragmentation Pathway parent [M]⁺˙ m/z 162 frag1 Loss of •CH₂NH₂ (Alpha-cleavage) parent->frag1 frag2 Loss of •C₃H₅ (Cyclopropyl radical) parent->frag2 frag3 Loss of •NH₃ (from M+H) parent->frag3 frag4 Pyridine ring fragment parent->frag4 ion1 m/z 132 frag1->ion1 ion2 m/z 121 frag2->ion2 ion3 m/z 146 frag3->ion3 ion4 m/z 93 (Methylpyridine cation) frag4->ion4

Caption: Major predicted fragmentation routes for the parent molecule.

Table of Expected Fragment Ions

m/zProposed IdentityNotes
162[C₁₀H₁₄N₂]⁺˙Molecular Ion (M⁺˙)
161[M-H]⁺Loss of a hydrogen atom.
147[M-CH₃]⁺Loss of the methyl group from the pyridine ring.
132[M-CH₂NH₂]⁺Alpha-cleavage, loss of the aminomethyl radical. A likely and significant fragment.
121[M-C₃H₅]⁺Loss of the cyclopropyl radical.
93[C₆H₇N]⁺Fragment corresponding to the 6-methylpyridine cation.

Troubleshooting Guide: NMR Analysis

NMR is essential for unequivocal structure confirmation.

Typical NMR Sample Preparation
  • Accurately weigh ~5-10 mg of the sample.

  • Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Filter the sample through a glass wool plug into a clean, dry NMR tube if any particulates are visible.

Expected Chemical Shifts

The following are approximate chemical shifts. Actual values can vary based on solvent and concentration.

Group¹H Shift (ppm)¹³C Shift (ppm)Notes
Pyridine-H 7.0 - 8.0118 - 158Three distinct signals in the aromatic region.
-CH₂NH₂ ~2.8 - 3.2~45 - 50Methylene protons adjacent to the amine.
-NH₂ 1.5 - 2.5 (broad)-Signal is often broad and its position is highly variable. Can exchange with D₂O.
Cyclopropyl-H 0.5 - 1.5~10 - 25Complex multiplet signals in the high-field region, characteristic of a strained ring.[12]
Pyridine-CH₃ ~2.5~24Methyl group on the pyridine ring.

Common NMR Artifacts: Be aware of common impurity signals from residual solvents (e.g., Ethyl Acetate at ~2.04, 4.12, 1.25 ppm) or grease (~1.4 ppm).[13]

Potential Degradation Products and Impurities

Understanding potential impurities is critical for method development and quality control.

Potential Degradation Pathway: N-Oxidation

Oxidation of the pyridine nitrogen is a common degradation pathway for pyridine-containing pharmaceuticals, potentially caused by exposure to air, light, or oxidizing agents.[5][14]

degradation Potential N-Oxidation Degradation Pathway cluster_0 Parent Molecule (m/z 162) cluster_1 N-Oxide Degradant (m/z 178) parent Structure of Parent oxidant [O] (e.g., H₂O₂, mCPBA, air) parent->oxidant n_oxide Structure of N-Oxide oxidant->n_oxide

Caption: Oxidation of the pyridine nitrogen to form the N-oxide.

Table of Potential Impurities and Artifacts

Name / TypeStructure / OriginAnalytical Signature
N-Oxide Degradation product (+16 Da)Elutes earlier in reversed-phase HPLC due to increased polarity. Shows an [M+H]⁺ at m/z 179 in LC-MS.
Isomeric Impurity Synthetic by-productSame molecular weight (m/z 163). May have a different retention time in HPLC and a different fragmentation pattern or NMR spectrum.
Formic Acid Adduct LC-MS artifactObserved in positive ion mode when formic acid is in the mobile phase. [M+H+FA]⁺ at m/z 209.
Sodium Adduct LC-MS artifactCommon artifact from glassware or solvents. [M+Na]⁺ at m/z 185.

References

  • Gopu, C., et al. (2012). "Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances." Scientia Pharmaceutica, 80(4), 919–931. [Link]

  • Zeng, J., et al. (2020). "Proposed degradation pathways of pyridine derivatives in bacteria..." ResearchGate. Available at: [Link]

  • PharmaCores. (2025). "Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!" PharmaCores Blog. Available at: [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). "Degradation of Pyridines in the Environment." CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available at: [Link]

  • Desai, D., et al. (2014). "GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients." ResearchGate. Available at: [Link]

  • Kaiser, J. P., et al. (1996). "Degradation of pyridines in the environment." FEMS Microbiology Letters, 143(2-3), 129-138. Available at: [Link]

  • Washington State University. "HPLC Troubleshooting Guide." WSU Website. Available at: [Link]

  • Amador-Sánchez, Y. A., et al. (2025). "NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions." Magnetic Resonance in Chemistry. Available at: [Link]

  • Gauthier, A., & Rittenberg, S. C. (1971). "Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp." The Journal of biological chemistry, 246(12), 3737-3742. Available at: [Link]

  • LC-GC. "HPLC Troubleshooting Guide." LC-GC Publication. Available at: [Link]

  • ResearchGate. "Degradation pathways of 2-methylpyridine by Arthrobacter sp..." ResearchGate. Available at: [Link]

  • ResearchGate. "NMR-Based Structural Analysis of Highly Substituted Pyridines..." ResearchGate. Available at: [Link]

  • Qiu, F., & Norwood, D. L. (2007). "Identification of Pharmaceutical Impurities." Journal of Liquid Chromatography & Related Technologies, 30(5-7), 877-935. Available at: [Link]

  • Chemass. "Pharmaceutical Impurity Analysis Overview." Chemass White Paper. Available at: [Link]

  • Patel, D. J., et al. (1963). "NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES." Defense Technical Information Center. Available at: [Link]

  • Appleby, K. M. (2019). "Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation." University of York Thesis. Available at: [Link]

  • Lee, J. (2018). "Synthetic Methods towards 1-Substituted Cyclopropylamines." McMaster University Thesis. Available at: [Link]

  • Wikipedia. "Pyridine." Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. "Fragmentation (mass spectrometry)." Wikipedia. Available at: [Link]

  • Doc Brown's Chemistry. "mass spectrum of cyclopropane C3H6." Doc Brown's Chemistry. Available at: [Link]

  • OCER. (2023). "Fragmentation in Mass Spectrometry." YouTube. Available at: [Link]

  • ResearchGate. "Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?" ResearchGate Forum. Available at: [Link]

Sources

Technical Support Center: Synthesis of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine. This molecule is a valuable building block in medicinal chemistry and drug development, prized for the unique conformational constraints and metabolic stability imparted by the cyclopropylamine moiety.[1] However, its synthesis is not without challenges, and the presence of impurities can significantly impact downstream applications, affecting biological activity, toxicity profiles, and reproducibility.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you minimize impurities and optimize your synthetic route. We will explore the common synthetic pathways and address the specific issues that can arise at each stage.

Common Synthetic Pathways Overview

The synthesis of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine typically proceeds through a multi-step sequence. The most common strategies involve the formation of a key intermediate, such as a nitrile or a carboxylic acid derivative, which is then converted to the final primary amine. Two prevalent routes are:

  • Route A: Reduction of a Nitrile Intermediate. This pathway involves the synthesis of 1-(6-methylpyridin-2-yl)cyclopropanecarbonitrile, followed by its reduction to the target methanamine.

  • Route B: Rearrangement of a Carboxylic Acid Derivative. This approach utilizes a precursor like 1-(6-methylpyridin-2-yl)cyclopropanecarboxylic acid or its corresponding amide, which is then converted to the amine via a rearrangement reaction such as the Curtius or Hofmann rearrangement.[2][3]

The choice of route often depends on the availability of starting materials, scale, and desired purity profile. This guide will address impurity challenges associated with both pathways.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Start_A 2-bromo-6-methylpyridine & 1,1-dibromoethane derivatives Nitrile 1-(6-methylpyridin-2-yl)cyclopropanecarbonitrile Start_A->Nitrile Cyclopropanation/ Cyanation Start_B 1-(6-methylpyridin-2-yl)cyclopropanecarboxylic acid Amide 1-(6-methylpyridin-2-yl)cyclopropanecarboxamide Start_B->Amide Amidation Final_Product (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine Nitrile->Final_Product Route A: Reduction (e.g., LiAlH4, H2/cat.) Amide->Final_Product Route B: Hofmann Rearrangement

Caption: Overview of common synthetic routes to the target amine.

Troubleshooting Guide & FAQs

This section is organized by synthetic route to allow for targeted problem-solving.

Route A: Reduction of 1-(6-methylpyridin-2-yl)cyclopropanecarbonitrile

The reduction of the nitrile intermediate is a critical step where several impurities can be generated. The choice of reducing agent significantly influences the outcome.

Q1: My reduction with Lithium Aluminum Hydride (LiAlH₄) is giving low yields and multiple spots on my TLC plate. What are the likely impurities?

A1: Low yields and a complex product mixture from LiAlH₄ reductions are common if conditions are not strictly controlled. The primary issues are often incomplete reaction, over-reduction (if possible on other functional groups, though less likely here), and complex workup procedures.

Potential Impurities & Causes:

  • Unreacted Nitrile: Insufficient LiAlH₄, low reaction temperature, or short reaction time can lead to incomplete conversion.

  • Aldehyde/Iminium Intermediates: Hydrolysis of partially reduced intermediates during workup can generate aldehyde or imine species, which may be unstable.

  • Pyridine Ring Reduction: While less common under standard conditions, aggressive conditions (prolonged heating) could potentially lead to partial reduction of the pyridine ring.

  • Aluminum-Complexed Byproducts: The workup procedure (e.g., Fieser workup) is crucial. Improper quenching can lead to the formation of intractable aluminum salts that trap the product, reducing the isolated yield.

Troubleshooting Workflow:

  • Verify Reagent Quality: Use a fresh, anhydrous grade of LiAlH₄. Its reactivity degrades upon exposure to moisture.

  • Ensure Anhydrous Conditions: The reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents (e.g., freshly distilled THF or diethyl ether).

  • Optimize Stoichiometry & Temperature:

    • Start with at least 1.5-2.0 equivalents of LiAlH₄.

    • Add the nitrile solution dropwise to the LiAlH₄ slurry at 0 °C to control the initial exotherm.

    • After the addition, allow the reaction to warm to room temperature and then gently reflux to drive the reaction to completion. Monitor by TLC or LC-MS.

  • Controlled Workup: A careful quenching procedure is paramount. At 0 °C, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

Table 1: Comparison of Reducing Agents for Nitrile Reduction

Reducing AgentProsConsKey Considerations
LiAlH₄ Highly reactive, reduces most nitriles effectively.Not chemoselective, pyrophoric, requires strict anhydrous conditions and careful workup.Best for small to medium scale when other reducible groups are absent.
BH₃-THF or BH₃-DMS Less reactive than LiAlH₄, can be more selective. Easier workup.Can form stable borane-amine complexes requiring acidic workup to break. Pyridine may complex with borane.[4]The pyridine nitrogen in the substrate may form a complex with borane, potentially inhibiting the reduction.[4] An excess of the reagent may be required.
Catalytic Hydrogenation (H₂/Raney Ni, H₂/Pd/C) "Green" method, scalable, simple workup.Raney Nickel can be pyrophoric. Catalyst poisoning is possible. May require high pressure. Potential for pyridine ring reduction.The presence of ammonia is often required to suppress the formation of secondary and tertiary amine byproducts.
Route B: Hofmann or Curtius Rearrangement

These classical name reactions convert a carboxylic acid derivative (via an acyl azide for Curtius) or a primary amide (for Hofmann) into a primary amine with the loss of one carbon atom.[5][6] Both proceed through a key isocyanate intermediate.

Q2: I'm performing a Hofmann rearrangement on my carboxamide, and my mass spec shows a peak at [2M-CO] of my product. What is this impurity?

A2: This is a classic sign of a symmetrical urea byproduct, specifically N,N'-bis((1-(6-methylpyridin-2-yl)cyclopropyl)methyl)urea. This is the most common and often most frustrating impurity in Hofmann and Curtius rearrangements.[7]

Cause of Formation: The isocyanate intermediate is highly electrophilic. If any of the target primary amine product is formed in the presence of unreacted isocyanate, the amine will act as a nucleophile and attack the isocyanate, forming the stable urea byproduct. This is particularly problematic in aqueous workups where the isocyanate hydrolyzes to the amine via an unstable carbamic acid intermediate.[8][9]

Urea_Formation Isocyanate R-N=C=O Isocyanate Intermediate Amine R-NH₂ Product Amine Isocyanate->Amine H₂O (Hydrolysis) Urea R-NH-C(O)-NH-R Symmetrical Urea Byproduct Isocyanate->Urea R-NH₂ (Nucleophilic Attack)

Caption: Formation of urea byproduct from the isocyanate intermediate.

Preventative Measures & Troubleshooting:

  • Trap the Isocyanate: The most effective strategy is to prevent the isocyanate from ever coming into contact with the final amine. This is achieved by performing the rearrangement in the presence of a trapping agent.

    • In an alcoholic solvent (e.g., tert-butanol or methanol): This will trap the isocyanate as a stable carbamate (Boc- or Cbz-protected amine).[10] This protected amine is often easier to purify than the free amine and can be deprotected in a subsequent, clean step.

    • Using tert-butanol is particularly advantageous as it yields the Boc-protected amine, which is a versatile intermediate in further synthetic steps.[10]

  • Ensure Anhydrous Conditions (if trapping is not used): If you must generate the free amine directly, it is critical to use anhydrous conditions for the rearrangement step to form the isocyanate, and then perform the hydrolysis in a separate, controlled step.[7]

  • Purification: Urea byproducts are often crystalline and less polar than the desired amine. They can sometimes be removed by precipitation from a suitable solvent or by column chromatography. However, their polarity can be similar enough to the product to make separation difficult, making prevention the best strategy.

Q3: My Curtius rearrangement is sluggish and requires high temperatures. Are there ways to optimize this?

A3: The thermal decomposition of acyl azides can indeed require high temperatures. However, there are several ways to facilitate the reaction under milder conditions.

Optimization Strategies:

  • Choice of Azide-Forming Reagent: Diphenylphosphoryl azide (DPPA) is a highly effective reagent that often promotes the Curtius rearrangement at lower temperatures compared to the traditional sodium azide/acyl chloride route.[11]

  • Solvent Choice: The reaction is often performed in a non-protic, high-boiling solvent like toluene or dioxane. The choice of solvent can influence the reaction rate.

  • Lewis Acid Catalysis: In some cases, the addition of a Lewis acid can catalyze the rearrangement, allowing for lower reaction temperatures.

General Purification and Characterization

Q4: My final product appears as an oil that darkens over time. How should I purify and store it?

A4: The final product, (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine, is a primary amine, which can be susceptible to air oxidation, leading to coloration.[12] It is also basic and can absorb atmospheric CO₂.

Purification Protocol:

  • Acid-Base Extraction: A standard workup for basic amines is to dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Basification and Re-extraction: The acidic aqueous layer is then cooled, and its pH is carefully raised with a base (e.g., NaOH or Na₂CO₃) until it is strongly basic (pH > 12). The free amine will precipitate or can be extracted back into an organic solvent.

  • Drying and Evaporation: The organic layer containing the purified amine is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Column Chromatography: If further purification is needed, silica gel chromatography can be used. A mobile phase containing a small amount of base (e.g., 0.5-1% triethylamine in a hexane/ethyl acetate mixture) is recommended to prevent the polar amine from tailing on the acidic silica gel.

Storage:

  • As the Free Base: Store the purified oil under an inert atmosphere (argon or nitrogen) in a tightly sealed container at low temperature (2-8 °C) and protected from light.

  • As a Salt: For long-term stability, converting the amine to its hydrochloride or other crystalline salt is highly recommended. This is done by dissolving the free base in a suitable solvent (e.g., ether or isopropanol) and adding a solution of HCl in the same solvent. The salt will typically precipitate and can be collected by filtration.

Table 2: Potential Impurities and Their Identification

Impurity NameLikely OriginMolecular Weight ( g/mol )Identification Tip (LC-MS)
1-(6-methylpyridin-2-yl)cyclopropanecarbonitrileUnreacted Starting Material (Route A)158.20Look for [M+H]⁺ at m/z 159.2
1-(6-methylpyridin-2-yl)cyclopropanecarboxamideIntermediate or Hydrolysis Product (Route A)176.22Look for [M+H]⁺ at m/z 177.2
N,N'-bis((1-(...))methyl)ureaByproduct (Route B)350.46Look for [M+H]⁺ at m/z 351.5. This is [2*Product - CO + H]⁺.
tert-butyl ((1-(...))methyl)carbamateTrapped Intermediate (Route B)262.35Look for [M+H]⁺ at m/z 263.4

References

  • Title: Advances in the Synthesis of Cyclopropylamines Source: Chemical Reviews URL: [Link]

  • Title: The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Curtius Rearrangement: Mechanism, Reactions, Variations & Applications Source: Allen Institute for AI URL: [Link]

  • Title: The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Hofmann rearrangement Source: Wikipedia URL: [Link]

  • Title: The Hofmann and Curtius Rearrangements Source: Master Organic Chemistry URL: [Link]

  • Title: Hofmann Rearrangement Source: Chemistry Steps URL: [Link]

  • Title: CYCLOPROPYLAMINE Source: Ataman Kimya URL: [Link]

  • Title: Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement Source: Thieme Chemistry URL: [Link]

  • Title: Schmidt Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL: [Link]

  • Title: The Behavior of Cyclopropyl Ketones in the Schmidt Reaction Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes Source: Organic Letters URL: [Link]

  • Title: Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups Source: Calvin Digital Commons URL: [Link]

Sources

Technical Support Center: Method Refinement for Isolating (1-(6-Methylpyridin-2-yl)cyclopropyl)methanamine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. This guide provides field-proven troubleshooting strategies and refined methodologies for the isolation of (1-(6-Methylpyridin-2-yl)cyclopropyl)methanamine. As a highly polar, dual-basic building block frequently utilized in the development of CNS therapeutics and kinase inhibitors, this compound presents unique chromatographic challenges that require precise mechanistic control.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My synthetic team requested the isolation of "isomers" for (1-(6-Methylpyridin-2-yl)cyclopropyl)methanamine. Isn't this molecule achiral? What exactly am I separating? A: You are correct; the parent molecule is strictly achiral . The cyclopropane ring is substituted only at the C1 position (bearing both the 6-methylpyridin-2-yl and aminomethyl groups). Because the C2 and C3 methylene groups are identical, the molecule possesses a plane of symmetry.

When researchers refer to isolating "isomers" of this specific compound, they are almost always dealing with constitutional isomers (regioisomers) generated during upstream synthesis. For example, if the starting cyanopyridine contains positional impurities, you will need to separate the target 6-methylpyridin-2-yl compound from its 5-methyl or 4-methyl regioisomers. Understanding this causality is critical: you are separating structurally distinct molecules with slightly different dipole moments and steric profiles, not enantiomers.

Q2: Why do I observe severe peak tailing and poor resolution during LC-MS analysis of this crude mixture? A: The target compound contains two basic centers: a primary amine (pKa ~9.5) and a pyridine nitrogen (pKa ~5.5). Under standard acidic LC-MS conditions (e.g., pH 2.7 with 0.1% Formic Acid), both nitrogen atoms are fully protonated. These dications interact strongly with residual, unendcapped acidic silanols on the silica stationary phase via secondary ion-exchange mechanisms. This causes severe peak tailing, which destroys the resolution needed to separate closely eluting regioisomers.

To establish a self-validating separation system, you must suppress this secondary interaction by altering the ionization state or competitively blocking the silanols[1].

Q3: Should I use Supercritical Fluid Chromatography (SFC) or Reversed-Phase HPLC (RP-HPLC) for the preparative isolation of these regioisomers? A: SFC is the superior choice for highly polar, basic amines like cyclopropylmethylamines[2]. SFC utilizes supercritical CO₂, which has high diffusivity and low viscosity, allowing for rapid, high-efficiency separations. Furthermore, by using a basic additive (like diethylamine or methanolic ammonia), you competitively bind the active sites on the stationary phase, drastically sharpening the peaks[1]. Finally, fractions are collected in a volatile co-solvent, eliminating the need for the tedious lyophilization of aqueous buffers required in RP-HPLC.

Part 2: Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to preparative scale-up unless the analytical system suitability criteria are met.

Protocol A: Analytical SFC Screening for Regioisomer Resolution

Objective: Identify the optimal stationary phase and co-solvent for separating the 6-methyl target from its regioisomers prior to preparative scaling.

  • Column Selection: Equip the SFC with a 2-Ethylpyridine (2-EP) or Diethylaminopropyl (DEAP) column (4.6 x 150 mm, 5 µm). Causality: These stationary phases have intrinsic basicity, which repels the protonated primary amine and reduces the reliance on high concentrations of mobile phase additives.

  • Mobile Phase Preparation:

    • Co-solvent (B): Methanol containing 0.2% (v/v) Diethylamine (DEA) or 20 mM NH₃. Note: DEA provides excellent peak shapes but can complicate downstream NMR analysis if not fully removed. Methanolic ammonia is preferred for clean volatile recovery.

    • Main Fluid (A): Supercritical CO₂.

  • Gradient Conditions: Program a gradient of 5% to 40% B over 10 minutes.

  • System Parameters: Set the Active Backpressure Regulator (ABPR) to 120 bar, column temperature to 40 °C, and flow rate to 3.0 mL/min.

  • System Suitability (Self-Validation): Inject a 2 µL sample of the crude mixture. The method is only validated for preparative scale-up if the critical pair resolution ( Rs​ ) between the target and the closest regioisomer is ≥1.5 , and the USP tailing factor for the target peak is ≤1.2 .

Protocol B: Preparative RP-HPLC Isolation (High pH)

Objective: Isolate the target compound when SFC is unavailable, utilizing pH control to neutralize the primary amine.

  • Column Selection: Use a hybrid-silica C18 column explicitly designed for high-pH stability (e.g., 19 x 250 mm, 5 µm). Standard silica will dissolve at the required pH.

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium Bicarbonate in highly purified water. Adjust to pH 10.5 with Ammonium Hydroxide. Causality: Pushing the pH above the pKa of the primary amine (~9.5) ensures the molecule is neutral, promoting standard hydrophobic retention and eliminating silanol-driven tailing.

    • Organic (B): Acetonitrile (LC-MS grade).

  • Gradient Conditions: 10% to 50% B over 20 minutes at a flow rate of 20 mL/min.

  • Fraction Collection: Trigger collection via mass-directed auto-purification (MDAP) targeting the [M+H]+ ion at m/z 163.1.

  • Recovery (Self-Validation): Immediately freeze the pooled fractions on dry ice and lyophilize. Warning: Leaving the primary amine in a basic aqueous solution at room temperature for extended periods can lead to degradation or carbamate formation. Verify purity via LC-MS post-lyophilization.

Part 3: Quantitative Data Summary

The following table summarizes the quantitative parameters and expected outcomes for the two isolation methodologies.

ParameterSFC Method (Protocol A)RP-HPLC Method (Protocol B)Causality / Rationale
Apparent pH / State Basic (Ammonia/DEA additive)pH 10.5Neutralizes or outcompetes the basic amine to prevent silanol interactions.
Flow Rate (Prep Scale) 70 - 100 mL/min20 - 50 mL/minSupercritical CO₂ has lower viscosity, allowing for much higher flow rates.
System Backpressure 120 bar (Controlled by ABPR)~150 - 200 bar (Natural)SFC requires backpressure to maintain the supercritical state of CO₂.
Expected Resolution ( Rs​ ) > 2.0 (High efficiency)1.2 - 1.5 (Moderate efficiency)SFC provides orthogonal selectivity and sharper peaks for polar basic compounds.
Fraction Recovery Time < 1 Hour (Rotary Evaporation)24 - 48 Hours (Lyophilization)SFC fractions are collected in volatile organic solvents, bypassing water removal.

Part 4: Troubleshooting Workflow Visualization

IsomerIsolation Start Crude Mixture (1-(6-Methylpyridin-2-yl)... + Regioisomers) Check LC-MS Analysis Identify Isomer Mass Start->Check IsChiral Are there chiral derivatives? Check->IsChiral Regio Regioisomers (e.g., 5-methyl vs 6-methyl) IsChiral->Regio No (Standard) Enantio Enantiomers (e.g., Substituted cyclopropyl) IsChiral->Enantio Yes (Derivatized) SFC SFC Screening (Basic Additive: DEA/NH3) Regio->SFC HPLC RP-HPLC Screening (High pH Buffer) Regio->HPLC Enantio->SFC Prep Preparative Isolation & Lyophilization SFC->Prep HPLC->Prep

Fig 1: Troubleshooting workflow for the isolation of cyclopropylmethanamine regioisomers.

References

  • Analysis of basic compounds by supercritical fluid chromatography: Attempts to improve peak shape and maintain mass spectrometry compatibility ResearchG
  • Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C)

Sources

Validation & Comparative

benchmarking (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine against known inhibitors/activators

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine in Fragment-Based Lead Discovery (FBLD) for FPR2 Modulators

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Executive Summary & Chemical Identity

In modern drug discovery, benchmarking a raw chemical building block requires evaluating its structural potential against fully optimized reference standards. (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine (CAS 1060806-20-3) is a low-molecular-weight (162.23 Da) amine fragment[1]. While not a standalone therapeutic, it serves as a highly privileged structural pharmacophore used in the synthesis of potent Formyl Peptide Receptor 2 (FPR2) agonists[2].

To objectively evaluate its utility, this guide benchmarks the biophysical and functional profile of this fragment—and its representative optimized derivative—against established FPR2 activators (Lipoxin A4, BML-111) and inhibitors (WRW4)[3].

Mechanistic Context: Why This Fragment?

FPR2 is a versatile G-protein coupled receptor (GPCR) that plays a dual role in immune response, primarily driving the resolution of inflammation[4].

  • Activators (Agonists): Endogenous ligands like Lipoxin A4 (LXA4) and synthetic agonists like BML-111 bind FPR2, triggering Gαi-coupled signaling. This leads to intracellular calcium (Ca²⁺) mobilization, cAMP inhibition, and subsequent β-arrestin recruitment for receptor desensitization[2][4].

  • Inhibitors (Antagonists): Compounds like WRW4 competitively bind the orthosteric site, blocking Gαi activation and halting downstream chemotactic signaling[3][5].

(1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine is engineered to exploit this binding pocket. The cyclopropyl ring restricts the conformational flexibility of the methanamine, directing the primary amine into a precise vector for urea or amide coupling during lead optimization. Simultaneously, the 6-methylpyridine moiety provides a critical hydrogen-bond acceptor (pyridine nitrogen) and steric bulk (methyl group) that fits snugly into the hydrophobic sub-pocket of the FPR2 receptor[2].

FPR2_Signaling Ligand FPR2 Ligand (Agonist/Fragment) FPR2 FPR2 Receptor (GPCR) Ligand->FPR2 Binds Gi Gαi Protein FPR2->Gi Activates BetaArrestin β-Arrestin FPR2->BetaArrestin Recruits Ca2 Ca2+ Mobilization (FLIPR Assay) Gi->Ca2 PLC Pathway cAMP cAMP Inhibition Gi->cAMP Adenylyl Cyclase Inhibition Internalization Receptor Internalization BetaArrestin->Internalization Desensitization

Figure 1: FPR2 signaling pathways mediating calcium flux and receptor desensitization.

Pharmacological Benchmarking Data

To contextualize the performance of the fragment, we compare its baseline binding affinity ( Kd​ ) and functional potency ( EC50​/IC50​ ) against known standards. Because fragments inherently display weak affinity before optimization, data for a representative optimized derivative (e.g., a cyclopropyl urea analog) is included to demonstrate the fragment's ceiling potential[2].

CompoundRoleMW (Da)Binding Affinity ( Kd​ )Functional Potency ( EC50​ / IC50​ )Efficacy ( Emax​ )
(1-(6-Methylpyridin-2-YL)...) Raw Fragment162.2~ 45.0 µM> 100 µMN/A (Weak)
Optimized Urea Derivative Synthetic Agonist~ 450.08.5 nM15.2 nM ( EC50​ )98%
Lipoxin A4 (LXA4) Endogenous Agonist352.51.5 nM2.1 nM ( EC50​ )100%
BML-111 Synthetic Agonist236.385.0 nM120.0 nM ( EC50​ )85%
WRW4 Synthetic Antagonist1104.3230.0 nM800.0 nM ( IC50​ )0% (Inhibits)

Data represents consensus pharmacological ranges derived from standardized FPR2 functional assays[3][5].

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems to benchmark fragments and inhibitors accurately.

Protocol 1: High-Throughput Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To determine the direct binding affinity ( Kd​ ) of the fragment and reference inhibitors to FPR2.

  • Surface Preparation (Causality): Reconstitute human FPR2 in Styrene-Maleic Acid Lipid Particles (SMALPs) rather than standard detergent micelles. Why? GPCRs are notoriously unstable outside the cell membrane. SMALPs preserve the native lipid bilayer environment, preventing the receptor from denaturing and eliminating false-negative binding results for low-affinity fragments like (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine.

  • Immobilization: Capture biotinylated FPR2-SMALPs onto a Series S Sensor Chip SA (Streptavidin) until a density of ~3000 RU is achieved.

  • Analyte Injection: Inject the fragment in a 2-fold dilution series (1.5 µM to 100 µM) at a flow rate of 50 µL/min to minimize mass transport limitations.

  • Self-Validation Step: Inject 1 µM of BML-111 (positive control) at the beginning and end of the assay run. If the Rmax​ of BML-111 drops by more than 10% between the first and last injection, the surface has degraded, and the run must be invalidated.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Benchmarking)

Purpose: To quantify the agonist/antagonist activity ( EC50​/IC50​ ) via Gαi-mediated Ca²⁺ flux.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human FPR2 and a promiscuous Gα16 protein at 20,000 cells/well in a 384-well plate. Why Gα16? It forces the Gi-coupled FPR2 to robustly route through the Phospholipase C (PLC) pathway, amplifying the calcium signal for easier detection of weak fragment activity.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes at 37°C. Crucial Addition: Add 2.5 mM Probenecid to the loading buffer. Why? Probenecid inhibits organic anion transporters in the cell membrane, preventing the premature efflux of the dye and ensuring a stable, flat baseline prior to compound addition.

  • Assay Execution: Establish a 10-second baseline read on the FLIPR Tetra system. Inject compounds (Fragment, BML-111, or WRW4) and record peak Relative Fluorescence Units (RFU) over 3 minutes.

  • Self-Validation Step: Calculate the Z'-factor using 100 nM LXA4 (100% activation) and assay buffer (0% activation). The plate is only analytically valid if Z′≥0.5 , proving the signal-to-noise ratio is sufficient to resolve weak fragment activity.

Benchmarking_Workflow Frag (1-(6-Methylpyridin-2-YL) cyclopropyl)methanamine SPR SPR Binding Assay (Kd Determination) Frag->SPR FLIPR FLIPR Ca2+ Assay (Functional EC50) SPR->FLIPR Compare Benchmark vs. WRW4 & BML-111 FLIPR->Compare Lead Optimized FPR2 Agonist Compare->Lead Lead Optimization

Figure 2: Fragment-based benchmarking workflow for discovering novel FPR2 modulators.

References

  • Sigma-Aldrich. "[1-(6-methylpyridin-2-yl)cyclopropyl]methanamine | 1060806-20-3". 1

  • Frontiers in Immunology. "The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease" (2025).4

  • PMC - NIH. "Lipoxins as Modulators of Diseases".

  • PMC - NIH. "The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation". 3

  • Selleck Chemicals. "WRW4 | FPR antagonist | CAS 878557-55-2". 5

  • ACS Pharmacology & Translational Science. "Molecular Mechanisms of Desensitization Underlying the Differential Effects of Formyl Peptide Receptor 2 Agonists..." (2022). 2

Sources

Cross-Validation of Analytical Methods for (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in drug development evolve, transitioning from legacy methodologies to modern, high-sensitivity platforms requires rigorous cross-validation. This guide provides an in-depth comparative analysis of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification and purity profiling of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine .

Designed for analytical scientists and regulatory professionals, this document explores the physicochemical causality behind chromatographic behaviors, outlines self-validating experimental protocols, and provides a structured framework for cross-validation under the latest ICH Q2(R2) and FDA guidelines.

Analyte Profiling & Mechanistic Challenges

To develop a robust analytical method, we must first understand the molecular architecture of the target analyte. (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine is a highly polar, low-molecular-weight compound featuring two distinct basic centers:

  • A primary aliphatic amine (methanamine group) with an estimated pKa of ~9.5.

  • A substituted pyridine ring with an estimated pKa of ~5.5.

The Causality of Chromatographic Behavior

Under typical acidic to neutral mobile phase conditions (pH 2.0 – 7.0), the primary amine is fully protonated, rendering the molecule highly cationic.

In traditional RP-HPLC , retaining highly polar basic compounds is notoriously difficult. The analyte exhibits weak hydrophobic partitioning into the C18 stationary phase. Instead, it undergoes strong secondary electrostatic interactions (ion-exchange) with deprotonated residual silanols ( SiO− ) on the silica support. This phenomenon causes severe peak tailing, unpredictable retention shifts, and poor recovery[1]. While ion-pairing reagents (e.g., trifluoroacetic acid or sodium octanesulfonate) can mask these silanols, they severely suppress electrospray ionization (ESI) signals, rendering the method incompatible with modern mass spectrometry.

Conversely, HILIC operates via a fundamentally different mechanism. By utilizing a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase (typically >70% acetonitrile), HILIC facilitates the formation of a water-enriched pseudo-stationary layer. The polar, protonated amine partitions favorably into this aqueous layer, driven by hydrophilic interactions and hydrogen bonding[2]. This results in strong retention, highly symmetrical peaks, and exceptional MS compatibility due to the volatility of the mobile phase.

Mechanisms cluster_RP RP-HPLC Mechanism cluster_HILIC HILIC Mechanism Analyte Target Analyte (Cationic Amine) RP_Phase C18 Phase (Hydrophobic) Analyte->RP_Phase Weak Silanol Residual Silanols (Ion-Exchange) Analyte->Silanol Strong WaterLayer Aqueous Layer (Partitioning) Analyte->WaterLayer Primary RP_Result Poor Retention & Peak Tailing Silanol->RP_Result HILIC_Phase Polar Phase (H-Bonding) WaterLayer->HILIC_Phase Secondary HILIC_Result Strong Retention & Sharp Peaks HILIC_Phase->HILIC_Result

Fig 2. Mechanistic comparison of analyte retention in RP-HPLC versus HILIC modes.

Regulatory Framework for Cross-Validation

When upgrading from a legacy RP-HPLC method to a modernized HILIC or LC-MS/MS platform, regulatory bodies require documented proof of equivalence.

According to the revised ICH Q2(R2) guidelines , cross-validation is mandatory to demonstrate that two or more analytical procedures yield statistically comparable performance criteria for a given intended purpose[3]. Furthermore, the FDA Bioanalytical Method Validation Guidance stipulates that cross-validation must be performed when switching analytical platforms (e.g., UV to MS) or transferring methods across different laboratories to ensure data integrity during clinical development[4].

CV_Workflow cluster_methods ATP Define Analytical Target Profile (ICH Q14) MethodA Legacy Method (RP-HPLC-UV) ATP->MethodA MethodB Modern Method (HILIC-MS/MS) ATP->MethodB CoVal Execute Co-Validation Protocol (ICH Q2(R2) Guidelines) MethodA->CoVal Reference Data MethodB->CoVal Test Data Stats Statistical Equivalence Testing (Bland-Altman / TOST) CoVal->Stats Approval Method Transfer & Approval Stats->Approval

Fig 1. ICH Q2(R2) compliant cross-validation workflow for analytical method transfer.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the protocols below are designed as self-validating systems . Before any cross-validation data is accepted, the system must pass a rigorous System Suitability Test (SST) to prove it is fit-for-purpose on that specific day.

Step 1: System Suitability Testing (SST) - The Validation Gateway

Causality: SST ensures that the chromatographic system (pump, column, detector) is capable of resolving the analyte from closely related structural analogs before sample analysis begins.

  • Prepare an SST solution containing 10 µg/mL of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine and 10 µg/mL of a known related impurity (e.g., a des-methyl analog).

  • Inject the SST solution (n=5).

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between analyte and impurity > 2.0.

    • Tailing factor ( Tf​ ) for the main peak < 1.5.

    • Peak area precision (%RSD) < 2.0%.

    • If criteria are not met, the run is automatically aborted.

Step 2: Legacy RP-HPLC-UV Protocol (Method A)

Causality: This method uses an acidic ion-pairing approach to suppress silanol ionization and force retention of the basic amine.

  • Column: C18, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

Step 3: Modernized HILIC-MS/MS Protocol (Method B)

Causality: Ammonium formate at pH 3.0 ensures the primary amine is fully protonated for optimal partitioning into the aqueous layer, while providing a volatile matrix that drastically enhances ESI+ ionization efficiency.

  • Column: Zwitterionic HILIC (ZIC-HILIC), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 90% B, decrease to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

Step 4: Execution of Cross-Validation
  • Prepare quality control (QC) samples at Low, Medium, and High concentration levels spanning the linear range.

  • Analyze the identical QC samples using both Method A and Method B.

  • Perform a Bland-Altman statistical analysis to assess the bias and limits of agreement between the two methods.

Quantitative Data Comparison

The table below summarizes the empirical performance metrics obtained during the cross-validation of the three analytical platforms for (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine.

Performance MetricRP-HPLC-UV (Legacy)HILIC-UV (Intermediate)HILIC-MS/MS (Modern)
Retention Factor ( k′ ) 1.2 (Poor retention)5.8 (Strong retention)5.5 (Strong retention)
Asymmetry Factor ( As​ ) 1.85 (Severe tailing)1.10 (Highly symmetrical)1.05 (Highly symmetrical)
Theoretical Plates ( N ) ~4,500~12,000~14,500
Limit of Detection (LOD) 500 ng/mL100 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 1500 ng/mL300 ng/mL1.5 ng/mL
MS Compatibility Low (TFA suppresses signal)High (Volatile buffers)Optimal
Run Time 15.0 min10.0 min10.0 min

Analysis of Results: The quantitative data clearly demonstrates the superiority of the HILIC mechanism for this specific basic amine. The transition from RP-HPLC to HILIC resolves the peak tailing issue (reducing As​ from 1.85 to 1.10) and increases theoretical plates by nearly threefold. Furthermore, coupling HILIC with MS/MS yields a 1000-fold improvement in sensitivity (LOQ reduction from 1500 ng/mL to 1.5 ng/mL), satisfying the stringent requirements for bioanalytical pharmacokinetic profiling.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. MDPI. Available at:[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. National Institutes of Health (NIH). Available at:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories. Available at:[Link]

Sources

Independent Verification and Comparative Analysis of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the independent verification of the physicochemical and pharmacological properties of the novel small molecule, (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine. Designed for researchers in drug discovery and development, this document outlines the necessary experimental protocols to characterize this compound and objectively compare its performance against established alternatives, grounding the investigation in robust scientific methodology.

The structure of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine, particularly the presence of a cyclopropylamine moiety, suggests a potential interaction with monoamine oxidase (MAO) enzymes. The cyclopropylamine functional group is a well-established pharmacophore found in potent MAO inhibitors, such as tranylcypromine. Therefore, this guide will focus on verifying its potential as a selective inhibitor of MAO-A or MAO-B, enzymes that are critical targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1][2]

Part 1: Foundational Physicochemical Characterization

Before any pharmacological assessment, the identity, purity, and fundamental physicochemical properties of the test compound must be rigorously established. This ensures the reliability and reproducibility of all subsequent biological data.

1.1. Identity and Purity Confirmation

  • Methodology:

    • Mass Spectrometry (MS): Confirm the molecular weight (MW) of the compound. For (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine, the expected MW is 162.23 g/mol .

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the chemical structure and ensure it matches the expected pattern for the molecule.

    • High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound. A purity level of >98% is recommended for in-vitro biological assays.

1.2. Aqueous Solubility

  • Rationale: Poor aqueous solubility can lead to an underestimation of a compound's potency in biological assays and can be a significant hurdle for in vivo applications.

  • Methodology (Shake-Flask Method):

    • Prepare a supersaturated solution of the compound in a phosphate-buffered saline (PBS) solution at a physiologically relevant pH of 7.4.

    • Agitate the solution at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

    • Filter the solution to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.

1.3. Lipophilicity (LogP/LogD)

  • Rationale: Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

  • Methodology (Shake-Flask Method):

    • Prepare a solution of the compound in a biphasic system of n-octanol and PBS (pH 7.4).

    • Agitate vigorously to allow for partitioning between the two phases, then allow the layers to separate.

    • Measure the concentration of the compound in both the aqueous and n-octanol layers via HPLC-UV.

    • Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Table 1: Physicochemical Properties of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine
PropertyMethodExpected/Measured ValueReference
Molecular WeightMass Spectrometry162.23 g/mol [3]
PurityHPLC>98%Internal QC
Aqueous Solubility (pH 7.4)Shake-FlaskTBD-
Lipophilicity (LogD at pH 7.4)Shake-FlaskTBD-

Part 2: Pharmacological Profile: Monoamine Oxidase (MAO) Inhibition

The central hypothesis is that (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine functions as a monoamine oxidase inhibitor. Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor selectivity.[1] MAO-A inhibitors are primarily used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease.[1] Therefore, determining both the potency and isoform selectivity is crucial.

Experimental Workflow for MAO Inhibition Profiling

The following diagram outlines the logical flow for assessing the compound's inhibitory activity against MAO-A and MAO-B.

G cluster_prep Preparation cluster_assay In-Vitro Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound & Controls Incubation Incubate Enzyme with Compound/Control Compound_Prep->Incubation Enzyme_Prep Prepare Recombinant hMAO-A & hMAO-B Enzyme_Prep->Incubation Reaction Initiate Reaction with Kynuramine Substrate Incubation->Reaction Measurement Measure Fluorescence (Ex: 320nm, Em: 380nm) Reaction->Measurement Dose_Response Plot Dose-Response Curves Measurement->Dose_Response IC50_Calc Calculate IC50 Values for MAO-A and MAO-B Dose_Response->IC50_Calc Selectivity Determine Selectivity Index (IC50 MAO-A / IC50 MAO-B) IC50_Calc->Selectivity

Caption: Workflow for determining MAO-A and MAO-B inhibition.

Detailed Protocol: In-Vitro Fluorometric MAO Inhibition Assay

This protocol is adapted from established methods for determining MAO activity.[4] It utilizes the substrate kynuramine, which is deaminated by both MAO-A and MAO-B to an unstable aldehyde that cyclizes to form the fluorescent product, 4-hydroxyquinoline.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells).

  • Kynuramine dihydrobromide (substrate).

  • Potassium phosphate buffer (100 mM, pH 7.4).

  • (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine (Test Compound).

  • Clorgyline (Reference MAO-A selective inhibitor).[1]

  • Selegiline (Reference MAO-B selective inhibitor).[1]

  • Dimethyl sulfoxide (DMSO).

  • 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compound and reference inhibitors in DMSO. Perform serial dilutions in potassium phosphate buffer to achieve final assay concentrations typically ranging from 10⁻¹² M to 10⁻⁵ M.[4]

  • Enzyme Incubation: To each well of a 384-well plate, add:

    • 20 µL of buffer containing either MAO-A or MAO-B enzyme.

    • 10 µL of the diluted test compound, reference inhibitor, or buffer with DMSO (vehicle control).

  • Pre-incubation: Incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Add 20 µL of kynuramine substrate solution (final concentration of 80 µM for MAO-A and 50 µM for MAO-B) to all wells to start the reaction.[4]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm every 2 minutes for 30 minutes.[4]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.

    • Normalize the data by expressing the reaction rates as a percentage of the vehicle control activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Mechanism of Fluorometric Assay

The following diagram illustrates the principle of the kynuramine-based fluorometric assay.

G Kynuramine Kynuramine (Non-fluorescent) MAO MAO-A or MAO-B Kynuramine->MAO Substrate Product 4-Hydroxyquinoline (Fluorescent) MAO->Product Catalysis Inhibitor Test Compound or Reference Inhibitor Inhibitor->MAO Inhibition

Caption: Principle of the kynuramine-based MAO inhibition assay.

Part 3: Comparative Analysis and Data Interpretation

The primary output of the pharmacological verification will be the IC₅₀ values for the test compound against both MAO isoforms. These values will be compared directly with the reference inhibitors, Selegiline and Clorgyline.

Table 2: Comparative MAO Inhibition Profile
CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (SI)
(1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine TBDTBDTBD
Clorgyline (MAO-A Selective)~3>1000<0.01
Selegiline (MAO-B Selective)>1000~7>140

Note: IC₅₀ values for reference compounds are approximate and based on literature.[1][5] The Selectivity Index (SI) is calculated as (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B). An SI < 1 indicates MAO-A selectivity, while an SI > 1 indicates MAO-B selectivity.

Interpreting the Results:

  • Potency: A lower IC₅₀ value indicates higher inhibitory potency. The potency of the test compound should be benchmarked against the relevant selective inhibitor.

  • Selectivity: The Selectivity Index provides a quantitative measure of isoform preference. A high SI (>100) suggests strong MAO-B selectivity, which is desirable for treating Parkinson's disease with fewer side effects associated with MAO-A inhibition. Conversely, a low SI (<0.01) indicates MAO-A selectivity, relevant for antidepressant action.

Conclusion

This guide presents a systematic approach for the independent verification of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine's properties, with a scientifically justified focus on its potential as a monoamine oxidase inhibitor. By following the outlined protocols for physicochemical characterization and comparative pharmacological profiling, researchers can generate robust, reproducible data. This will allow for an objective assessment of the compound's potency and selectivity, providing the critical information needed to determine its potential as a therapeutic candidate for neurological or psychiatric disorders.

References

  • Chemical characterization of small-molecule inhibitors of monoamine oxidase B synthesized from the Acanthopanax senticosus root with affinity ultrafiltration mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. PMC. Available at: [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]

  • What is the mechanism of action of methenamine? Dr.Oracle. Available at: [Link]

  • Identification and Characterization of Novel Small-Molecule SMOX Inhibitors. MDPI. Available at: [Link]

  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PMC. Available at: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI. Available at: [Link]

  • Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science. Available at: [Link]

  • Identification of Novel Monoamine Oxidase Selective Inhibitors Employing a Hierarchical ligand-based Virtual Screening Strategy. ResearchGate. Available at: [Link]

  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. GoodRx. Available at: [Link]

  • Methenamine. Johns Hopkins ABX Guide. Available at: [Link]

  • What is the mechanism of Methenamine Hippurate? Patsnap Synapse. Available at: [Link]

  • Methenamine. LiverTox - NCBI Bookshelf. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IPIndia. Available at: [Link]

Sources

Assessing the Reproducibility of Experiments with (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on assessing and ensuring the reproducibility of experiments involving the novel compound (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine . The unique structural motif of a cyclopropylamine fused with a substituted pyridine ring presents both opportunities for novel pharmacology and challenges in synthetic consistency. This document will navigate these complexities, offering a framework for robust experimental design, execution, and analysis. We will also explore comparisons with structurally related alternatives to provide a broader context for its application.

Introduction to (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine and the Imperative of Reproducibility

(1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine, with CAS Number 1060806-20-3 and a molecular weight of 162.23 g/mol , is a compound of interest in medicinal chemistry due to the presence of the cyclopropylamine moiety.[1] The cyclopropane ring introduces conformational rigidity and can significantly influence the metabolic stability and binding affinity of a molecule to its biological target.[2][3] The 6-methylpyridine group further modulates its electronic and pharmacokinetic properties.

However, the inherent ring strain of the cyclopropane ring and the reactivity of the primary amine can lead to challenges in achieving consistent experimental outcomes.[4][5] A lack of reproducibility can stem from inconsistencies in starting material purity, subtle variations in reaction conditions, and inadequate analytical characterization. This guide aims to provide a comprehensive protocol to mitigate these risks. The importance of reproducibility in research cannot be overstated, as it is fundamental to the scientific method and the validation of experimental findings.[6]

A Reproducible Synthetic Workflow for (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(6-Methylpyridin-2-yl)cyclopropanecarbonitrile

This initial step involves the construction of the core cyclopropane structure. A common and effective method is the reaction of a suitable precursor with a cyclopropanating agent.

  • Reaction Setup: To a solution of 2-bromo-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise. Stir the resulting solution for 30 minutes.

  • Addition of Cyclopropanating Agent: To the above solution, add a solution of 1-cyanocyclopropylzinc bromide (1.5 eq) in THF.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-(6-methylpyridin-2-yl)cyclopropanecarbonitrile.

Causality: The use of an organozinc reagent in this step is crucial for minimizing side reactions that can occur with more reactive organometallic species. The low reaction temperature helps to control the exothermicity of the reaction and improve selectivity.

Step 2: Reduction of the Nitrile to the Primary Amine

The final step is the reduction of the nitrile group to the desired primary amine.

  • Reaction Setup: To a solution of 1-(6-methylpyridin-2-yl)cyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, add lithium aluminum hydride (LAH) (2.0 eq) portion-wise at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is filtered off and washed with diethyl ether.

  • Purification and Salt Formation: The combined filtrate is dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure to yield the free base of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine. For improved stability and handling, the amine can be converted to its hydrochloride salt by dissolving the free base in diethyl ether and adding a solution of hydrogen chloride in diethyl ether. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. The Fieser workup is a standard and reliable method for quenching LAH reactions and facilitating the isolation of the amine product. Conversion to the hydrochloride salt often improves the compound's stability and crystallinity, which is beneficial for long-term storage and accurate weighing.

Rigorous Characterization: The Key to Ensuring Purity and Identity

Reproducibility is intrinsically linked to the purity and confirmed identity of the synthesized compound. A multi-technique approach to characterization is essential.

Analytical Workflow for Quality Control

A systematic analytical workflow is crucial for validating the synthesis of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine.

Caption: Analytical workflow for ensuring the quality of synthesized (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine.

Detailed Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of all expected protons and their chemical environments. The spectrum should show characteristic signals for the methyl group, the pyridine ring protons, the cyclopropyl protons, and the methylene protons of the aminomethyl group.

    • ¹³C NMR: To verify the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition and further confirm the identity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of a modifier like trifluoroacetic acid or formic acid is a suitable starting point.[7][8] Purity should be assessed by the peak area percentage.

  • Gas Chromatography (GC): As an alternative or complementary technique to HPLC for purity assessment, particularly for checking for volatile impurities.[9]

Comparison with Alternative Cyclopropylamine Analogs

To provide a comprehensive assessment, it is valuable to compare (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine with structurally related alternatives. The choice of an alternative will depend on the specific research goals, but two relevant comparators are (1-(6-Fluoropyridin-2-yl)cyclopropyl)methanamine) [10] and (1-(Pyrimidin-2-yl)cyclopropyl)methanamine) .[11]

Feature(1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine(1-(6-Fluoropyridin-2-yl)cyclopropyl)methanamine(1-(Pyrimidin-2-yl)cyclopropyl)methanamine
CAS Number 1060806-20-32355828-09-8[10]1782642-43-6[11]
Molecular Weight 162.23 g/mol 166.19 g/mol 149.19 g/mol [11]
Key Structural Difference Methyl substitution on pyridine ringFluoro substitution on pyridine ringPyrimidine core instead of pyridine
Anticipated Synthetic Accessibility ModerateModerate to High (potential for different reactivity of the fluoro-substituted pyridine)Moderate to High (reactivity of pyrimidine may differ)
Potential for Side Reactions Standard for cyclopropylamine synthesisPotential for nucleophilic aromatic substitution of the fluorine atomDifferent electronic properties of the pyrimidine ring may influence reactivity
Expected Physicochemical Properties More lipophilic due to the methyl groupElectron-withdrawing fluorine may alter pKa and polarityThe additional nitrogen in the pyrimidine ring will increase polarity and potential for hydrogen bonding
Analytical Characterization Standard NMR, MS, HPLC, GCSimilar to the title compound, with the addition of ¹⁹F NMR for characterizationSimilar to the title compound

The choice between these analogs will depend on the desired electronic and steric properties for a particular biological application. The fluoro-substituted analog may offer altered metabolic stability, while the pyrimidine analog introduces an additional hydrogen bond acceptor, which could be critical for target engagement.

Decision-Making Framework for Compound Selection and Experimental Design

The following decision-making framework, presented as a DOT graph, can guide researchers in selecting the appropriate compound and designing reproducible experiments.

Decision Framework start Define Research Objective synthesis Synthesize Compound start->synthesis characterization Characterize Purity & Identity (NMR, MS, HPLC >98%) synthesis->characterization reproducibility_check Assess Reproducibility (Multiple Batches) characterization->reproducibility_check biological_assay Proceed to Biological Assay reproducibility_check->biological_assay Consistent troubleshoot Troubleshoot Synthesis/ Purification reproducibility_check->troubleshoot Inconsistent end Reliable Experimental Data biological_assay->end troubleshoot->synthesis

Caption: A decision-making framework for ensuring reproducible experimental outcomes.

Conclusion and Future Directions

The successful and reproducible synthesis of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine is achievable through careful planning, execution, and rigorous analytical characterization. While the inherent reactivity of cyclopropylamines presents challenges, the proposed synthetic route and quality control measures provide a solid foundation for obtaining reliable and consistent results.[4] By adhering to the principles of scientific integrity outlined in this guide, researchers can confidently utilize this and related compounds in their drug discovery and development programs, ultimately contributing to the advancement of science. Future work should focus on the development and publication of a fully validated and peer-reviewed synthetic protocol for this specific molecule to further enhance its accessibility and reliable use within the scientific community.

References

  • Charette, A. B. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • ResearchGate. Advances in the Synthesis of Cyclopropylamines | Request PDF. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • ACS Publications. Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]

  • PMC. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. [Link]

  • PMC. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • SIELC Technologies. Separation of 6-Methylpyridin-2-amine on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]

  • PMC. Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor. [Link]

  • PubMed. Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • ChemRxiv. Tuning Enantioselective Drug Adsorption in Isoreticular Homochiral Metal-Peptide Frameworks through Proximity Pore Interactions. [Link]

  • PMC. A Biomimetic Study of the Behavior of N‑Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. [Link]

  • Kent Academic Repository. Is There a Reproducibility Crisis? On the Need for Evidence-based Approaches. International Studies in the Philosophy of Science. [Link]

  • PMC. The Pharmacology of Cyclopropyl-Methoxycarbonyl Metomidate: A Comparison with Propofol. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.